molecular formula C12H16N2 B3152760 N1,N1-Diallyl-1,4-benzenediamine CAS No. 74332-66-4

N1,N1-Diallyl-1,4-benzenediamine

Cat. No.: B3152760
CAS No.: 74332-66-4
M. Wt: 188.27 g/mol
InChI Key: GZIKTSWYASVUSR-UHFFFAOYSA-N
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Description

N1,N1-Diallyl-1,4-benzenediamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-bis(prop-2-enyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIKTSWYASVUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Disubstituted p-Phenylenediamines: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: While the specific compound of inquiry, N,N-Diallyl-p-phenylenediamine, is not extensively documented in publicly available scientific literature, this guide focuses on the broader, industrially and scientifically significant class of N,N-disubstituted p-phenylenediamines. By examining well-characterized analogs such as N,N-diethyl-p-phenylenediamine and N,N-dimethyl-p-phenylenediamine, we can establish a comprehensive understanding of the chemical principles, synthetic methodologies, and application spectra relevant to this entire class of compounds. The insights provided herein are foundational for professionals in research, drug development, and materials science.

Introduction to p-Phenylenediamines

p-Phenylenediamine (PPD) is a cornerstone aromatic diamine, forming the structural backbone for a vast array of chemical derivatives. Its utility stems from the two highly reactive amine groups positioned at the para (1,4) positions of a benzene ring. Substitution at the nitrogen atoms, particularly to form N,N-dialkyl or N,N'-diaryl derivatives, profoundly modifies the molecule's electronic properties, solubility, and reactivity, unlocking a diverse range of applications. These derivatives are critical intermediates and functional molecules in fields as varied as polymer science, color chemistry, and pharmacology.

This guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and applications of N,N-disubstituted p-phenylenediamines, using N,N-diethyl-p-phenylenediamine as a primary exemplar due to the wealth of available technical data.

Chemical Structure and Formula

The core structure consists of a 1,4-diaminobenzene scaffold. In N,N-disubstituted analogs, one of the nitrogen atoms is bonded to two substituent groups (R), while the other remains a primary amine (-NH₂).

The general chemical structure is as follows:

Caption: General structure of an N,N-Disubstituted p-Phenylenediamine.

For the specific and well-documented analog, N,N-Diethyl-p-phenylenediamine , the structure is explicitly defined.

Molecular Formula: C₁₀H₁₆N₂[1][2]

SMILES: CCN(CC)c1ccc(N)cc1[3]

InChI Key: QNGVNLMMEQUVQK-UHFFFAOYSA-N[3]

Caption: Chemical structure of N,N-Diethyl-p-phenylenediamine.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of N,N-disubstituted p-phenylenediamines are dictated by the nature of the N-substituents. Below is a summary of key properties for N,N-diethyl and N,N-dimethyl analogs.

PropertyN,N-Diethyl-p-phenylenediamineN,N-Dimethyl-p-phenylenediamine
CAS Number 93-05-0[1]99-98-9
Molecular Weight 164.25 g/mol [1][2]136.20 g/mol
Appearance Reddish-brown or black liquid[1]Crystalline powder
Melting Point 19-21 °C (66-70 °F)[3]38-41 °C (100-106 °F)[4]
Boiling Point 261-263 °C (502-505 °F) at 760 mmHg[5]262 °C (504 °F)
Density 0.988 g/mL at 25 °C[3]Not available
Solubility Insoluble in water[3]Mixes with water
Refractive Index 1.5710 at 20 °C[3]Not available

Spectroscopic data is crucial for the identification and characterization of these compounds. PubChem and other chemical databases house reference spectra (NMR, IR, Mass Spectrometry) for these common analogs.[1]

Synthesis Methodologies

The synthesis of N,N-dialkyl-p-phenylenediamines typically involves a multi-step process starting from a substituted aniline or nitrobenzene. A common and industrially relevant approach is the reduction of an intermediate nitro or nitroso compound.

General Synthesis Pathway

A prevalent method involves two key transformations:

  • Nitrosation/Nitration: Introduction of a nitroso (-NO) or nitro (-NO₂) group at the para-position of an N,N-dialkylaniline.

  • Reduction: Conversion of the nitroso or nitro group to a primary amine (-NH₂).

SynthesisWorkflow cluster_0 Step 1: Nitrosation/Nitration cluster_1 Step 2: Reduction Start N,N-Dialkylaniline Intermediate p-Nitroso or p-Nitro N,N-Dialkylaniline Start->Intermediate Nitrating/Nitrosating Agent (e.g., HNO₂, HNO₃) Final N,N-Dialkyl-p-phenylenediamine Intermediate_ref->Final Reducing Agent (e.g., SnCl₂, H₂, Hydrazine Hydrate)

Caption: General two-step synthesis workflow for N,N-dialkyl-p-phenylenediamines.

Example Protocol: Synthesis of N,N-Dimethyl-p-phenylenediamine via Hydrazine Hydrate Reduction

This protocol is based on a green chemistry approach that utilizes hydrazine hydrate as the reducing agent, offering high yield and milder conditions.[6]

Materials:

  • p-Nitro-N,N-dimethylaniline

  • Ethanol (proton polar solvent)

  • CuO/C catalyst (8-10% CuO loading)

  • Hydrazine hydrate

  • Ethyl acetate and petroleum ether (for recrystallization)

Procedure:

  • Charge a reaction flask with p-nitro-N,N-dimethylaniline (1 equivalent), ethanol, and the CuO/C catalyst.[6]

  • Heat the mixture to 75°C with stirring.[6]

  • Add hydrazine hydrate (2 equivalents) dropwise to the reaction mixture.[6]

  • Maintain the temperature and continue stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[6]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a mixture of ethyl acetate and petroleum ether to yield pure N,N-dimethyl-p-phenylenediamine.[6]

Causality: The choice of a heterogeneous CuO/C catalyst facilitates the reduction by providing an active surface for the reaction between the nitro compound and hydrazine hydrate, which is preferable to older methods using stoichiometric metal reductants like stannous chloride that generate significant waste.[4][6] The protic solvent (ethanol) is crucial for the protonolysis steps involved in the reduction mechanism.

Applications in Research and Development

Derivatives of p-phenylenediamine are indispensable in various scientific and industrial domains due to their redox activity and ability to serve as versatile chemical building blocks.

  • Antioxidants and Stabilizers: N,N'-disubstituted p-phenylenediamines, particularly diaryl derivatives like N,N'-diphenyl-p-phenylenediamine (DPPD), are widely used as antioxidants and antiozonants in rubber and petroleum products.[7] They function by intercepting radical species, thereby preventing oxidative degradation of the material.

  • Dye and Pigment Intermediates: These compounds are foundational for the synthesis of a wide range of dyes, including azo dyes and hair dyes.[1] Their facile oxidation allows for the formation of intensely colored polymeric structures.

  • Photographic Developers: N,N-dialkyl-p-phenylenediamines serve as developing agents in color photography.[1] They reduce silver halides in the photographic emulsion, and the resulting oxidized developer couples with other molecules to form the color dyes of the image.

  • Polymerization Inhibitors: They can act as inhibitors in polymerization processes, controlling the rate of reaction and preventing unwanted side reactions.[7]

  • Analytical Chemistry: N,N-Diethyl-p-phenylenediamine is used in analytical methods, such as for the detection of chlorine in water through a colorimetric reaction.[3][8]

  • Drug Development and Biological Research: The p-phenylenediamine scaffold is explored in medicinal chemistry for developing new therapeutic agents. The ability of these compounds to undergo redox cycling can be harnessed for biological activity, though it also contributes to their toxicity profile.[9] Following application to skin, N,N-diethyl-p-phenylenediamine has been shown to bind to epidermal proteins.[1]

Safety, Handling, and Toxicology

N,N-disubstituted p-phenylenediamines are hazardous compounds that require careful handling. They are toxic and can be absorbed through the skin.

Hazard Profile (based on N,N-Diethyl-p-phenylenediamine):

  • Acute Toxicity: Toxic if swallowed.[10]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10]

  • Sensitization: May cause an allergic skin reaction (sensitization) in susceptible individuals.[11]

  • Target Organ Toxicity: May cause respiratory irritation.[10]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Personal Protection: Wear protective gloves, chemical safety goggles, a face shield, and appropriate lab clothing.[10]

  • Handling Practices: Avoid all personal contact, including inhalation of vapors or dust.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[10] Keep containers tightly closed, preferably under an inert atmosphere like nitrogen, as these compounds are sensitive to air and light.[10][11]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[10]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

The N,N-disubstituted p-phenylenediamine family represents a class of highly versatile and reactive molecules. While specific data on the diallyl derivative remains elusive, a thorough understanding of its close, well-documented analogs provides a robust framework for predicting its properties and potential applications. Their synthesis from common starting materials and their utility as antioxidants, dye precursors, and research chemicals ensure their continued importance in science and industry. However, their significant toxicity necessitates strict adherence to safety protocols to mitigate risks to researchers and professionals.

References

  • N,N-Diethyl-p-phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]

  • N,N-DIETHYL-P-PHENYLENEDIAMINE. precisionFDA. [Link]

  • N,N'-Diphenyl-P-Phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]

  • A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. (2010).
  • Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]

  • Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co. KG. [Link]

  • Material Safety Data Sheet - N,n'-diphenyl-p-phenylenediamine (pract), 97% (titr.). Cole-Parmer. [Link]

  • N,N'-DIPHENYL-P-PHENYLENEDIAMINE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

  • One-step synthesis of N,N′-dialkyl-p-phenylenediamines. RSC Publishing. [Link]

  • N'-Ditolyl-p-phenylendiamin. PubChem, National Center for Biotechnology Information. [Link]

  • Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (2011).

Sources

Difference between N1,N1-diallyl and N,N'-diallyl-p-phenylenediamine

Technical Guide: Comparative Analysis of -Diallyl vs. -Diallyl-p-phenylenediamine[1]

Executive Summary

In the chemistry of p-phenylenediamines (PPDs), the distinction between unsymmetrical (


-disubstituted)symmetrical (

-disubstituted)
1

While both molecules share the core PPD scaffold and two allyl moieties, their electronic behaviors diverge radically:

  • 
    -diallyl-p-phenylenediamine  (Unsymmetric) functions primarily as a nucleophilic coupling agent .[1] It preserves a primary amine group (
    
    
    ), making it a precursor for oxidative dyes and a reactive monomer for polyamides/ureas.
  • 
    -diallyl-p-phenylenediamine  (Symmetric) functions as a radical scavenger (antioxidant) .[1] Its two secondary amine groups (
    
    
    ) allow for the formation of stable quinone diimines (QDI), the mechanism essential for antiozonant activity in rubber and polymer stabilization.[1]

This guide details the structural theory, synthetic pathways, and functional applications of these two isomers.

Part 1: Structural & Electronic Theory[1]

The defining difference lies in the nitrogen substitution pattern.[1] This dictates the molecule's oxidation potential and its ability to couple with other species.

Structural Visualization

The following diagram contrasts the connectivity and reactive sites of both isomers.

PPD_Structurescluster_0Unsymmetric Isomer (N1,N1)cluster_1Symmetric Isomer (N,N')N1N1,N1-Diallyl-p-phenylenediamine(Tertiary Amine + Primary Amine)Feat1Reactive Primary Amine (-NH2)(Oxidative Coupling Site)N1->Feat1N2N,N'-Diallyl-p-phenylenediamine(Two Secondary Amines)Feat2Labile H-Atoms (-NH-R)(Radical Scavenging Site)N2->Feat2

Figure 1: Structural comparison highlighting the reactive primary amine in the unsymmetric isomer vs. the labile hydrogens in the symmetric isomer.

Electronic Causality
  • The Unsymmetric Isomer (

    
    ):  The tertiary nitrogen is electron-rich but sterically hindered.[1] The para-located primary amine (
    
    
    ) is unhindered and highly nucleophilic.[1] Upon oxidation, it forms a radical cation that rapidly couples with electron-rich couplers (phenols/anilines) to form indo dyes (Bandrowski's base mechanism).
  • The Symmetric Isomer (

    
    ):  Both nitrogens are secondary. The presence of labile hydrogen atoms on both nitrogens allows the molecule to undergo a two-step oxidation to a stable Quinone Diimine (QDI) .[1] This stability allows it to intercept oxygen/ozone radicals without immediately polymerizing, which is the definition of an antioxidant.
    

Part 2: Functional Applications

-Diallyl (The "Developer")

This isomer is chemically aligned with color developers (like CD-3 or CD-4 used in photography) and dye intermediates.[1]

  • Oxidative Coupling: Used in hair dyes and reprographic systems. The primary amine reacts with couplers to produce cyan, magenta, or yellow chromophores.

  • Polymer Synthesis: Unlike standard diethyl-PPD, the allyl groups provide a secondary mechanism.[1] This molecule can act as a chain extender in polyureas (via

    
    ) while the allyl groups allow for post-polymerization crosslinking (thermal or radical cure).[1]
    
-Diallyl (The "Protector")

This isomer belongs to the class of substituted PPD antiozonants (similar to 6PPD or IPPD).[1]

  • Antiozonant Mechanism: It migrates to the surface of rubber/polymers.[2] Ozone attacks the secondary amine hydrogens preferentially over the polymer backbone.[1]

  • Co-Vulcanization: A unique advantage of the diallyl variant over standard alkyl PPDs is the allyl functionality.[1] During sulfur vulcanization of rubber, the allyl groups can participate in the crosslink network, preventing the antioxidant from leaching out (blooming) over time.

Part 3: Synthetic Pathways[1]

The synthesis of these isomers requires fundamentally different strategies to control alkylation selectivity.

Synthesis Workflows

Synthesis_Pathwayscluster_unsymRoute A: Unsymmetric (N1,N1) Synthesiscluster_symRoute B: Symmetric (N,N') SynthesisS1AnilineS2N,N-Diallylaniline(Double Alkylation)S1->S2Allyl Bromide (2 eq)BaseS3p-Nitroso-N,N-diallylaniline(Nitrosation)S2->S3NaNO2 / HCl< 5°CS4N1,N1-Diallyl-PPD(Reduction)S3->S4Fe/HCl or H2/CatP1p-Phenylenediamine(PPD)P2N,N'-Diallyl-PPDP1->P2Allyl Bromide (2 eq)NaHCO3, Controlled Temp(Risk of Over-alkylation)

Figure 2: Synthetic routes. Note that Route A guarantees asymmetry by blocking one nitrogen before introducing the second amine group.[1]

Detailed Protocols
Protocol A: Synthesis of

-Diallyl-p-phenylenediamine

Rationale: Direct alkylation of PPD yields a mixture.[1] We must alkylate aniline first, then introduce the second amine.[1]

  • Alkylation: React aniline with allyl bromide (2.2 eq) and

    
     in DMF at 60°C. Isolate 
    
    
    -diallylaniline.
  • Nitrosation: Dissolve

    
    -diallylaniline in dilute HCl at 0–5°C. Add aqueous 
    
    
    dropwise. The para-nitroso salt precipitates as a yellow/orange solid.[1]
  • Reduction: Reduce the nitroso compound using Iron powder/HCl (Bechamp reduction) or catalytic hydrogenation (

    
    ).
    
  • Purification: Neutralize and extract. Distill under high vacuum (sensitive to oxidation).

Protocol B: Synthesis of

-Diallyl-p-phenylenediamine

Rationale: PPD has two equivalent amines.[1] Statistical alkylation is used, but requires careful stoichiometry.

  • Reagent Setup: Dissolve p-phenylenediamine (1 mol) in ethanol/water.

  • Addition: Add allyl bromide (2.0 mol) slowly at 30°C in the presence of sodium bicarbonate.

  • Control: Monitoring by TLC is critical to stop the reaction before quaternary ammonium salts form.

  • Workup: The symmetric isomer is less soluble in water than the starting material and often precipitates. Recrystallize from ethanol.

Part 4: Analytical Differentiation

To validate which isomer you have synthesized, use the following spectroscopic markers.

Feature

-Diallyl (Unsymmetric)

-Diallyl (Symmetric)
Primary Amine IR Doublet at ~3300–3400 cm⁻¹ (

stretch)
Single band at ~3300 cm⁻¹ (

stretch)
¹H NMR (Aromatic) AA'BB' Pattern: Two distinct doublets (approx 6.7 & 7.1 ppm) due to electronic asymmetry.[1]Singlet (or tight singlet-like): All 4 aromatic protons are chemically equivalent (approx 6.6–6.8 ppm).
¹H NMR (Amine) Broad singlet for 2H (

)
Broad singlet for 2H (two separate

protons)
Mass Spectrometry Fragmentation often shows loss of

(M-16)
Fragmentation shows symmetric cleavage of allyl groups.[1]

Part 5: Safety & Handling (Crucial)

Warning: Both compounds are potent sensitizers.

  • Sensitization: PPD derivatives are notorious contact allergens. The

    
     isomer, containing a primary amine, has a higher sensitization potential (similar to hair dye precursors) than the 
    
    
    isomer.
  • Allyl Toxicity: Allyl halides used in synthesis are lachrymators and toxic. The final diallyl-amines may retain some hepatotoxicity associated with allyl metabolism.[1]

  • Storage: Both isomers oxidize in air. Store under nitrogen/argon in amber glass. The

    
     isomer will turn purple/black (Wurster salts) rapidly if exposed to air.
    

References

  • Antioxidant Mechanisms

    • Mechanism of Action of p-Phenylenediamine Antioxidants. The formation of Quinone Diimine (QDI)

      
      -substituted PPDs.[1]
      
    • Source: Rubber Chemistry and Technology.
  • Synthetic Methodology (Unsymmetric)

    • Synthesis of N,N-dialkyl-p-phenylenediamines via Nitrosation.[1][3][4] Standard organic synthesis protocol for color developers.

    • Source: PrepChem / Vogel's Textbook of Practical Organic Chemistry.
  • Toxicity & Safety

    • Comparative Toxicity of Phenylenediamines.
    • Source: National Institute of Health (NIH) / PubChem.
    • [1]

  • General Properties of PPDs

    • p-Phenylenediamine Properties and Deriv
    • Source: Wikipedia / ECHA Registration Dossiers.[5]

Reactivity of allyl groups in N1,N1-Diallyl-1,4-benzenediamine

Technical Guide: Reactivity & Applications of -Diallyl-1,4-benzenediamine

Molecular Architecture & Electronic Profile



Core Structural Features[1][2][3]
  • Redox Center: The 1,4-benzenediamine (PPD) core is a potent antioxidant, capable of undergoing two reversible one-electron oxidations to form a radical cation (Wurster’s species) and subsequently a quinodiimine.

  • Allylic "Wings": The two allyl groups attached to the N1 nitrogen provide three distinct modes of reactivity:

    • Radical Scavenging: Weak

      
       bonds (~88 kcal/mol) allow for facile hydrogen abstraction.
      
    • Sigmatropic Rearrangement: The

      
      -allyl motif is the precursor for [3,3]-sigmatropic rearrangements (Amino-Claisen).
      
    • Crosslinking: The terminal double bonds serve as sites for radical polymerization or electrophilic addition.

FeatureChemical MoietyReactivity ModeKey Application
Redox Active Phenylenediamine CoreElectron Transfer (SET)Antioxidant / Antiozonant
Radical Trap Allylic C-HH-Atom Transfer (HAT)Solvent Stabilizer
Synthetic Handle

-Allyl Group
[3,3]-Sigmatropic ShiftIndole/Quinoline Synthesis
Crosslinker Terminal AlkeneRadical PolymerizationRubber Vulcanization

Mechanism I: Radical Scavenging & Stabilization

One of the primary industrial uses of this compound is as a stabilizer for halogenated solvents (e.g., trichloroethylene, perchloroethylene). It functions by intercepting radical species generated during solvent degradation, preventing acidification and corrosion.

The Mechanism

The stabilization process is dual-action, involving both the nitrogen lone pair and the allylic hydrogens.

  • Single Electron Transfer (SET): The electron-rich PPD core donates an electron to an electrophilic radical (e.g.,

    
    ), forming a stable radical cation.
    
  • H-Atom Transfer (HAT): A radical abstracts a hydrogen atom from the allylic position (which is resonance-stabilized), terminating the radical chain reaction.

RadicalScavengingStartSolvent Radical (R•)DiallylN,N-Diallyl-PPDStart->DiallylAttackComplex[Intermediate Complex]Diallyl->ComplexPath1Path A: SET(Electron Transfer)Complex->Path1Path2Path B: HAT(Allylic H-Abstraction)Complex->Path2Prod1Radical Cation(Wurster's Blue type)Path1->Prod1Prod2Allylic Radical(Resonance Stabilized)Path2->Prod2TerminationNon-Radical Products(Dimers/Adducts)Prod1->TerminationCouplingProd2->TerminationCrosslinking

Figure 1: Dual-pathway radical scavenging mechanism. The molecule acts as a "radical sink" via both electron transfer and hydrogen abstraction.

Mechanism II: The Amino-Claisen Rearrangement

For synthetic chemists, the most critical reactivity of

Amino-Claisen (or aza-Claisen) Rearrangement
Reaction Pathway

This is a concerted [3,3]-sigmatropic rearrangement. Because the para-position is blocked by the primary amine (or substituted amine), migration occurs exclusively to the ortho position relative to the diallylamino group.

  • Thermal Conditions: Requires high temperatures (200–250°C).

  • Catalytic Conditions: Lewis acids (e.g.,

    
    , 
    
    
    ) lower the activation energy, allowing the reaction to proceed at 110–140°C.

Synthetic Utility: The resulting o-allylaniline derivatives are versatile precursors for synthesizing indoles (via oxidative cyclization) or quinolines.

ClaisenRearrangementSubstrateN,N-Diallyl-PPD(Ground State)TSChair-like Transition State[3,3]-Sigmatropic ShiftSubstrate->TSHeat / Lewis AcidIntermediateIminium Intermediate(Loss of Aromaticity)TS->IntermediateTautomerizationRe-aromatization(Tautomerization)Intermediate->TautomerizationFastProduct2-Allyl-N-allyl-1,4-benzenediamine(Ortho-Allylated Product)Tautomerization->Product

Figure 2: The Amino-Claisen rearrangement pathway. The reaction restores aromaticity after the sigmatropic shift, locking the allyl group at the ortho position.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Amino-Claisen Rearrangement

Use this workflow to convert the N-allyl group into a C-allyl group for further functionalization.

Reagents:

  • 
    -Diallyl-1,4-benzenediamine (1.0 equiv)
    
  • Zinc Chloride (

    
    ) (1.0 - 1.2 equiv)
    
  • Solvent: Xylene or Chlorobenzene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and inert gas inlet (

    
     or 
    
    
    ), dissolve
    
    
    -diallyl-1,4-benzenediamine (10 mmol) in anhydrous xylene (50 mL).
  • Catalyst Addition: Add anhydrous

    
     (10-12 mmol) in a single portion. The mixture may become heterogeneous.
    
  • Reaction: Heat the mixture to reflux (~140°C) for 4–12 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc) or GC-MS. Look for the disappearance of the starting material peak and the appearance of a slightly more polar product.

  • Quench: Cool the reaction to room temperature. Quench by adding 10% NaOH solution (30 mL) to break the zinc-amine complex. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with Ethyl Acetate (

    
     mL).
    
  • Purification: Combine organic layers, dry over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to isolate the mono- or bis-rearranged product (depending on reaction time and stoichiometry).
    
Protocol B: Electrochemical Polymerization (Surface Coating)

Use this workflow to generate crosslinked, redox-active films on electrode surfaces.

Reagents:

  • Monomer:

    
    -Diallyl-1,4-benzenediamine (0.05 M)
    
  • Electrolyte:

    
     (0.5 M) or 
    
    
    (0.1 M) in water/acetonitrile (1:1 mix if solubility is low).

Step-by-Step Methodology:

  • Setup: Use a standard three-electrode cell:

    • Working Electrode: Glassy Carbon or Platinum.

    • Counter Electrode: Platinum wire.

    • Reference: Ag/AgCl.[2]

  • Degassing: Purge the electrolyte solution with

    
     for 15 minutes prior to measurement.
    
  • Cyclic Voltammetry (CV): Cycle the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s.

  • Observation:

    • Cycle 1: Observe the irreversible oxidation peak of the monomer (~0.6 - 0.8 V).

    • Subsequent Cycles: Watch for the growth of a broad redox couple, indicating polymer film formation. Unlike simple PPD, the film growth may be slower due to allyl crosslinking terminating linear chain growth.

  • Rinsing: Remove the electrode and rinse gently with monomer-free electrolyte to remove loosely adsorbed species.

References

  • Mechanistic Insight into Amino-Claisen Rearrangement

    • Title: Amino-Claisen Rearrangement of N-Allyl Aryl Amines: A Versatile Precursor in the Palladium Catalyzed Heteroannul
    • Source: TSI Journals, Organic Chemistry.
    • URL:

  • Radical Scavenging & Antioxidant Activity

    • Title: DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants.
    • Source: Polymer Degradation and Stability / ResearchG
    • URL:

  • General Reactivity of Allyl Groups

    • Title: Claisen Rearrangement - Reactions and Applications.[3][4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:

  • Electropolymerization Context

    • Title: Electropolymerization and Characterization of Poly(o-phenylenediamine) Thin Films.
    • Source: Journal of Nano and Materials Science Research.[5]

    • URL:

Methodological & Application

Application Note: Preparation of Ionically Conductive Polymers via Cyclopolymerization of N,N-Diallyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and processing of poly(diallyldimethylammonium chloride) (PDADMAC) and its derivatives. While "conductive polymers" typically refers to conjugated systems (e.g., polyaniline) exhibiting electronic conductivity, N,N-diallyl derivatives form a distinct class of polyelectrolytes exhibiting high ionic conductivity .

These materials are critical in bio-electronics, solid-state drug delivery systems, and anion-exchange membranes. This protocol focuses on Butler’s Cyclopolymerization mechanism to generate high-molecular-weight, defect-free polyelectrolytes and describes anion-exchange strategies to modulate conductivity for specific bio-interfaces.

Scientific Foundation: Butler’s Cyclopolymerization

The polymerization of N,N-diallyl quaternary ammonium salts does not follow simple vinyl addition. Instead, it proceeds via an alternating intramolecular-intermolecular chain propagation , known as Butler’s Cyclopolymerization.

Mechanism & Criticality
  • Kinetic vs. Thermodynamic Control: The reaction forms five-membered (pyrrolidinium) rings under kinetic control and six-membered (piperidinium) rings under thermodynamic control. For high ionic mobility, the sterically less hindered five-membered ring is often preferred.

  • Conductivity Source: Conductivity arises from the dissociation of the counter-anion (e.g., Cl⁻, TFSI⁻) from the quaternary ammonium backbone. The mobility of this ion determines the material's impedance.

DOT Diagram: Butler's Cyclopolymerization Mechanism

ButlerMechanism Monomer N,N-Diallyl Monomer Attack Attack on Allyl Group Monomer->Attack + R• Radical Initiator Radical (R•) Radical->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Ring5 5-Membered Ring (Pyrrolidinium) *Kinetic Product* Cyclization->Ring5 Fast (k_c1) Ring6 6-Membered Ring (Piperidinium) *Thermodynamic* Cyclization->Ring6 Slow (k_c2) Propagation Intermolecular Propagation Ring5->Propagation Ring6->Propagation Polymer Poly(DADMAC) Chain Propagation->Polymer

Figure 1: Mechanism of Butler's Cyclopolymerization showing the kinetic preference for 5-membered pyrrolidinium rings, crucial for polymer solubility and ionic transport.

Materials Selection & Pre-requisites

To ensure high conductivity (>10⁻³ S/cm) and reproducibility, reagent purity is non-negotiable.

ComponentSpecificationPurpose
Monomer DADMAC (60-65% aq. solution)High concentration minimizes chain transfer to solvent.
Initiator Ammonium Persulfate (APS)Water-soluble radical source; standard for aqueous systems.
Chelator EDTA (Disodium salt)Sequestration of trace metal ions (Fe²⁺/Cu²⁺) that cause premature termination.
Solvent Deionized Water (18.2 MΩ·cm)Prevents background ionic noise in conductivity measurements.
Anion Exchange LiTFSI / NaBF₄Optional: Replaces Cl⁻ with bulky anions to prevent crystallization and enhance conductivity in dry states.

Protocol 1: High-Molecular-Weight Synthesis of PDADMAC

Objective: Synthesize a linear, high-purity polyelectrolyte with maximal charge density.

Step-by-Step Methodology
  • Monomer Purification:

    • Treat commercial DADMAC solution with activated charcoal (1% w/v) for 1 hour. Filter through a 0.45 µm PTFE membrane.

    • Why: Commercial monomers contain amine impurities that retard polymerization and reduce final molecular weight.

  • Reaction Setup:

    • In a 3-neck round-bottom flask, dilute the purified DADMAC to 2.5 M using deionized water.

    • Add EDTA (0.5 mM) .

    • Purge with N₂ gas for 30 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation:

    • Heat the solution to 60°C under continuous stirring (200 RPM).

    • Add APS initiator (0.5 mol% relative to monomer) dissolved in minimal water.

    • Note: Do not exceed 0.5 mol% initiator; higher concentrations reduce molecular weight, leading to brittle films.

  • Polymerization:

    • Maintain reaction at 60°C for 4–6 hours . Viscosity will increase significantly.

    • Terminate by cooling to 4°C and exposing to air.

  • Purification (Critical for Conductivity):

    • Precipitate the polymer by pouring the viscous solution into excess acetone (1:10 ratio).

    • Redissolve in water and dialyze (MWCO 12-14 kDa) against distilled water for 3 days to remove unreacted monomer and excess salts.

    • Lyophilize (freeze-dry) to obtain a white, hygroscopic powder.

Protocol 2: Anion Exchange for Enhanced Conductivity

Objective: Replace the chloride counter-ion to modulate solubility and ionic conductivity for bio-electronic applications.

Standard PDADMAC (Cl⁻ form) is hydrophilic but brittle in dry states. Exchanging Cl⁻ for Bis(trifluoromethanesulfonyl)imide (TFSI⁻) creates a hydrophobic, plasticized material suitable for solid-state electrolytes.

  • Dissolution: Dissolve 1.0 g of purified PDADMAC in 10 mL deionized water.

  • Metathesis: Add a stoichiometric excess (1.1 eq) of LiTFSI dissolved in water.

  • Phase Separation: The PDADMAC-TFSI complex will precipitate immediately (hydrophobic transition).

  • Washing: Decant the supernatant. Wash the precipitate 3x with deionized water to remove LiCl byproducts.

  • Drying: Vacuum dry at 50°C for 24 hours.

  • Film Casting: Dissolve the PDADMAC-TFSI in acetone or acetonitrile and cast onto interdigitated electrodes for sensing applications.

Protocol 3: Characterization & Validation

A. Structural Confirmation (¹H-NMR)

Dissolve polymer in D₂O.

  • Target Peaks:

    • Broad peaks at 1.0–2.5 ppm (cyclic backbone CH/CH₂).

    • Sharp singlet at 3.0–3.2 ppm (N-Methyl groups).

    • Absence of peaks at 5.5–6.0 ppm (Vinyl protons of unreacted monomer).

B. Ionic Conductivity Measurement (EIS)

Use Electrochemical Impedance Spectroscopy (EIS) to determine ionic conductivity (


).
  • Cell Setup: Sandwich the polymer film between two stainless steel blocking electrodes.

  • Parameters: Frequency range 100 mHz to 1 MHz; Amplitude 10 mV.

  • Calculation:

    
    
    Where:
    
    • 
       = Film thickness (cm)
      
    • 
       = Bulk resistance (Ohms, derived from the high-frequency intercept of the Nyquist plot)
      
    • 
       = Electrode contact area (cm²)
      

Experimental Workflow Visualization

Workflow Start Raw DADMAC Monomer Purify Purification (Charcoal/Filter) Start->Purify Polymerize Radical Polymerization (60°C, APS, N2) Purify->Polymerize Workup Dialysis & Lyophilization Polymerize->Workup Decision Target Application? Workup->Decision RouteA Hydrogels / Aqueous (Keep Cl- form) Decision->RouteA Bio-compatible RouteB Solid Electrolytes (Anion Exchange) Decision->RouteB High Voltage/Dry Cast Solvent Casting (Membrane Formation) RouteA->Cast Metathesis Add LiTFSI / NaBF4 Precipitate Polymer RouteB->Metathesis Metathesis->Cast Test EIS Conductivity Measurement Cast->Test

Figure 2: Experimental workflow for synthesizing and processing PDADMAC for specific conductivity requirements.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Viscosity / Low MW High initiator concentration or O₂ inhibition.Reduce APS to <0.5 mol%. Ensure rigorous N₂ purging (30+ min).
Gelation (Insoluble) Crosslinking via impurities or excessive concentration.Use <3.0 M monomer concentration. Check monomer purity for divinyl impurities.
Low Conductivity Residual monomer or inorganic salts.Extend dialysis time. Ensure water purity is 18.2 MΩ.
Brittle Films High Tg (Glass Transition Temp).Perform anion exchange (to TFSI) or add plasticizer (PEG/Glycerol).

References

  • Mechanism of Cyclopolymerization

    • Butler, G. B. (2000).[1] Cyclopolymerization.[1][2][3][4][5] Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Ionic Conductivity in PDADMAC

    • Muthukrishnan, S., et al. (2019). Poly(diallyldimethylammonium) based anion exchange membranes. Journal of Membrane Science. Link

  • Anion Exchange Protocols

    • Wong, C., et al. (2025). Poly(diallyldimethylammonium)-based solid electrolytes to significantly enhance the power factor of a thermoelectric oxide film. Sustainable Energy & Fuels. Link

  • Hydrogel Applications

    • Dragan, E. S. (2014). Design of ionic composite hydrogels based on chitosan and poly(diallyldimethylammonium chloride). Chemical Engineering Journal. Link

Sources

Application Notes and Protocols for the Purification of N1,N1-Diallyl-1,4-benzenediamine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of N1,N1-Diallyl-1,4-benzenediamine through recrystallization. Recognizing the limited availability of specific physical property data for this compound, this protocol emphasizes a systematic approach to solvent selection and optimization of the recrystallization procedure. This methodology is designed to empower researchers, scientists, and drug development professionals to develop a robust and efficient purification protocol tailored to their specific needs. The core principles of recrystallization, a detailed experimental workflow for solvent screening, and a generalized protocol for the recrystallization process are presented, underpinned by established chemical principles and safety best practices.

Introduction: The Rationale for a Method Development Approach

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[4]

A literature search for a specific, established recrystallization protocol for this compound (CAS No. 74332-66-4) did not yield a definitive procedure. The physical properties of substituted p-phenylenediamines can vary significantly based on the nature of the N-substituents. For instance, N,N-Diethyl-p-phenylenediamine is a low-melting solid (19-21 °C), while N,N'-Diphenyl-p-phenylenediamine has a much higher melting point (135 °C).[4] This variability underscores the necessity of a systematic approach to determine the optimal recrystallization conditions for this compound.

This guide, therefore, presents a detailed methodology for selecting a suitable solvent system and subsequently performing the recrystallization. This approach not only ensures a higher probability of successful purification but also aligns with best practices in chemical research and process development.

Principle of Recrystallization

The success of recrystallization hinges on the principle of differential solubility. The key steps involved in this process are:

  • Solvent Selection: Identifying a solvent that dissolves the target compound to a greater extent at higher temperatures than at lower temperatures.

  • Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution.

  • Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

  • Crystallization: Allowing the hot, saturated solution to cool slowly, promoting the formation of pure crystals of the desired compound.

  • Isolation: Separating the purified crystals from the cold solvent (mother liquor) by filtration.

  • Washing: Rinsing the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Removing the last traces of solvent from the purified crystals.

Materials and Equipment

Reagents
  • Impure this compound

  • A selection of potential recrystallization solvents (see Table 1)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate (for drying organic extracts if applicable from synthesis workup)

Equipment
  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Heating mantle (as an alternative to a hot plate)

  • Condenser (for refluxing)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Spatulas

  • Glass stirring rods

  • Melting point apparatus

  • Analytical balance

  • Fume hood

Experimental Protocol: A Systematic Approach

Part 1: Solvent Screening

The critical first step is to identify a suitable solvent or solvent system. This is achieved through small-scale solubility tests. A range of solvents with varying polarities should be tested.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Non-polar Hexanes, HeptaneEffective for non-polar compounds.
Moderately Non-polar Toluene, Diethyl etherMay provide the right balance of solubility.
Polar Aprotic Acetone, Ethyl acetateCommon and effective recrystallization solvents.
Polar Protic Ethanol, Methanol, IsopropanolOften good solvents for amines.
Mixed Solvent Systems Ethanol/Water, Acetone/HexaneUsed when a single solvent is not ideal.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the impure this compound into a small test tube.

  • Add the first test solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe and record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue to add the solvent in small portions (up to a total of 2-3 mL) until the solid dissolves completely.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe if crystal formation occurs. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will yield a good recovery of crystals upon cooling.

  • Repeat this procedure for each of the selected solvents.

Part 2: Recrystallization Procedure

Once a suitable solvent has been identified, the bulk recrystallization can be performed. The following is a general procedure that should be adapted based on the results of the solvent screening.

dot

Recrystallization_Workflow A Dissolve Impure Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Insoluble Impurities Present C Slow Cooling (Crystallization) A->C No Insoluble Impurities B->C D Vacuum Filtration (Isolate Crystals) C->D E Wash with Cold Solvent D->E F Dry Crystals E->F H Pure Crystals F->H G Impure Solid G->A

Caption: Workflow for the recrystallization of this compound.

  • Dissolution: Place the impure this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, with continuous stirring and gentle heating, until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling generally results in the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed.

  • Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of purity. Impurities typically broaden and depress the melting point range.

  • Spectroscopic Analysis: Techniques such as NMR, IR, and Mass Spectrometry can be used to confirm the identity and purity of the final product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to obtain a compound-specific SDS before commencing any experimental work.

Troubleshooting

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and try to cool again.
The compound is very soluble even in the cold solvent.Try a different solvent or a mixed solvent system.
Oily precipitate forms The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, then cool more slowly. Add a small amount of a "poorer" solvent.
Low recovery of crystals The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask; work quickly.

Conclusion

This application note provides a robust and scientifically sound methodology for the purification of this compound by recrystallization. By following the systematic approach of solvent screening and a generalized recrystallization protocol, researchers can effectively develop a tailored purification procedure. Adherence to the outlined safety precautions is paramount throughout the experimental process.

References

  • Fisher Scientific. (2010, May 21).
  • University of Rochester, Department of Chemistry.
  • ChemicalBook. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7.
  • Sigma-Aldrich. N-1,N-1-Diallyl-1,4-benzenediamine | 74332-66-4.
  • PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • Chemos GmbH & Co.KG.
  • MilliporeSigma. (2025, November 6).
  • Sigma-Aldrich. N,N-Diethyl-p-phenylenediamine 97 93-05-0.
  • Thermo Fisher Scientific. (2025, September 17).
  • Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
  • PubMed. (2000, April 15). A second polymorphic form of N,N'-diphenyl-1,4-phenylenediamine.
  • Google Patents.
  • Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
  • PubChem. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121.
  • chemBlink. 3-Acetamidophthalic Anhydride [CAS# 6296-53-3].
  • Ruifu Chemical. China 3-Acetamidophthalic Anhydride CAS 6296-53-3 Purity >98.0% (HPLC)
  • ChemicalBook. 6296-53-3(1,3-Dioxo-2-isoindolineaceticacid).
  • BOC Sciences. CAS 6296-53-3 (3-Acetylaminophthalic Anhydride) - Daily Chemicals.
  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | C30H28N6 | CID 76776.
  • Nanalysis Corp. (2024, July 23).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-diallyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-diallyl-p-phenylenediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific alkylation reaction. Our goal is to provide in-depth, field-proven insights and practical solutions to help you optimize your reaction conditions and maximize your product yield and purity.

Introduction: The Synthetic Challenge

N,N-diallyl-p-phenylenediamine is a valuable diamine monomer and chemical intermediate. However, its synthesis via the direct alkylation of p-phenylenediamine presents several challenges that can significantly impact the yield and purity of the final product. The primary issues stem from the high reactivity of the starting diamine, leading to over-alkylation and a susceptibility to oxidation. This guide addresses these issues in a direct question-and-answer format, providing both the "how" and the "why" behind each recommendation.

The core reaction involves the nucleophilic substitution of an allyl halide by p-phenylenediamine.

cluster_reactants Reactants cluster_products Products PPD p-Phenylenediamine Product N,N-diallyl-p-phenylenediamine PPD->Product Alkylation AllylHalide Allyl Halide (2 eq.) AllylHalide->Product Base Base Salt Salt (2 eq.) Base->Salt

Caption: General reaction scheme for N,N-diallylation.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low, with a significant amount of complex byproducts. What is the most common cause?

A1: The principal reason for low yields is competitive over-alkylation. The nitrogen atoms in both the starting material (p-phenylenediamine) and the desired product (N,N-diallyl-p-phenylenediamine) are nucleophilic. Consequently, the reaction does not simply stop at the di-substituted stage. The product can be further alkylated to form N,N,N'-triallyl-p-phenylenediamine and, subsequently, N,N,N',N'-tetraallyl-p-phenylenediamine. These side reactions consume both the alkylating agent and the desired product, leading to a lower yield and a more complex purification process.

Another major contributor to low yield and impurity is the oxidation of the aromatic diamine starting material and products, which are highly sensitive to air and can form colored, polymeric impurities.[1][2]

PPD p-Phenylenediamine Monoallyl N-allyl-p-phenylenediamine PPD->Monoallyl +1 eq. Allyl-X Diallyl N,N-diallyl-p-phenylenediamine Monoallyl->Diallyl +1 eq. Allyl-X (Desired Path) Triallyl N,N,N'-triallyl-p-phenylenediamine Diallyl->Triallyl +1 eq. Allyl-X (Side Reaction) Tetraallyl N,N,N',N'-tetraallyl-p-phenylenediamine Triallyl->Tetraallyl +1 eq. Allyl-X (Side Reaction)

Caption: Reaction pathway showing desired product and over-alkylation.

Q2: How can I effectively control the reaction to minimize the formation of tri- and tetra-allylated byproducts?

A2: Controlling selectivity is paramount. The key is to manipulate the reaction conditions to favor the formation of the desired N,N-diallyl product over further alkylation. This can be achieved through several strategies:

  • Stoichiometric Control: The molar ratio of p-phenylenediamine to the allyl halide is a critical parameter. Using a slight excess of p-phenylenediamine can statistically favor the di-substitution and leave less allyl halide available for subsequent reactions. Conversely, an excess of the allyl halide will strongly promote over-alkylation. A starting point is a ratio close to the theoretical 1:2 (diamine:halide), with fine-tuning based on results.

  • Controlled Reagent Addition: Instead of adding all the allyl halide at once, employ a slow, dropwise addition using a syringe pump or a dropping funnel. This maintains a low instantaneous concentration of the alkylating agent, reducing the statistical probability of a third or fourth alkylation occurring on an already di-substituted molecule.

  • Temperature Management: Alkylation reactions are typically exothermic. Running the reaction at a lower, controlled temperature (e.g., 0 °C to room temperature) can enhance selectivity. While this may decrease the overall reaction rate, it provides a more controlled environment that disfavors the higher activation energy pathways of over-alkylation.

ParameterRecommendationRationale
Molar Ratio (Diamine:Allyl Halide) Start at 1:2.05Minimizes excess alkylating agent available for side reactions.
Reagent Addition Slow, dropwise addition over 1-2 hoursKeeps instantaneous concentration of allyl halide low.
Temperature 0 °C to 25 °CReduces reaction rate, often improving selectivity.

Table 1: Recommended Starting Conditions to Control Over-Alkylation

Q3: My reaction mixture rapidly turns dark brown or black, resulting in a tar-like crude product. What is causing this and how can it be prevented?

A3: This is a classic sign of oxidation. p-Phenylenediamines are notoriously unstable in the presence of oxygen, readily oxidizing to form highly colored quinone-imine species, which can then polymerize.[2] This not only consumes your starting material and product but also makes purification exceptionally difficult.

Preventative Measures:

  • Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon. This involves using standard Schlenk line or glovebox techniques.

  • Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Before use, degas your chosen solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Purification of Starting Material: Commercial p-phenylenediamine is often partially oxidized (appearing tan or brown instead of white). It can be purified by sublimation or recrystallization from water with activated charcoal to remove colored impurities before use.[3][4]

Q4: What are the most suitable solvent and base combinations for this synthesis?

A4: The choice of solvent and base is critical for facilitating the desired SN2 reaction while minimizing side reactions. The base is required to neutralize the hydrohalic acid (e.g., HBr or HCl) generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.

  • Base Selection: A non-nucleophilic, inorganic base is typically preferred. Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are excellent choices. They are inexpensive, effective at scavenging acid, and easily removed during aqueous work-up. Stronger bases like sodium hydride (NaH) or organolithiums are generally not recommended as they can deprotonate other positions or lead to undesired side reactions.

  • Solvent Selection: Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering.

SolventBaseTemperature RangeComments
Acetonitrile (CH₃CN) K₂CO₃0 - 60 °CExcellent choice. Good solubility for reactants and salts. Easy to remove under vacuum.
N,N-Dimethylformamide (DMF) K₂CO₃ / NaHCO₃0 - 50 °CHigh boiling point, good solvent power. More difficult to remove. Must be high purity.
Ethanol (EtOH) NaHCO₃25 - 78 °CProtic solvent, can slow SN2 reaction slightly. Good for reactions at reflux.
Tetrahydrofuran (THF) K₂CO₃0 - 66 °CLower boiling point, good general-purpose solvent.

Table 2: Comparison of Common Solvent and Base Systems

Q5: Purification of the crude product is proving difficult. What is an effective purification strategy?

A5: A multi-step purification strategy is almost always necessary due to the mixture of starting material, mono-, di-, tri-, and tetra-allylated products, and oxidation impurities.

Recommended Purification Workflow:

  • Initial Work-up: After the reaction is complete, cool the mixture and filter off the inorganic base. If a water-miscible solvent like DMF was used, the solvent can be removed under reduced pressure. The residue is then taken up in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed several times with water to remove any remaining salts or water-soluble impurities.

  • Acid/Base Extraction (Optional): To remove unreacted p-phenylenediamine, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The diamine will be protonated and move to the aqueous layer. The desired product is less basic and should remain in the organic layer. This step must be done carefully to avoid product loss.

  • Column Chromatography: This is the most reliable method for separating the different alkylated species.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The less-polar, over-alkylated products (tetra- and tri-allyl) will elute first, followed by the desired N,N-diallyl product, and finally the more polar mono-allyl and starting material.

  • Vacuum Distillation: If the product is a thermally stable liquid and the synthesis was performed on a larger scale, vacuum distillation can be an effective final purification step after initial chromatography to remove residual solvent and minor impurities.[5]

Start Crude Reaction Mixture Filter Filter to Remove Base Start->Filter Extract Aqueous Work-up (Water/EtOAc) Filter->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Fractions Collect & Combine Pure Fractions Chromatography->Fractions Final Pure N,N-diallyl-p-phenylenediamine Fractions->Final

Caption: A standard workflow for the purification of the product.

Benchmark Experimental Protocol

This protocol integrates the best practices discussed above for a laboratory-scale synthesis. Safety Note: p-Phenylenediamine and allyl halides are toxic and sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • p-Phenylenediamine (1.08 g, 10.0 mmol)

  • Allyl bromide (1.75 mL, 20.5 mmol, 2.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (4.15 g, 30.0 mmol)

  • Anhydrous Acetonitrile (50 mL, degassed)

Procedure:

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Inerting: Purge the entire system with dry nitrogen for 10-15 minutes.

  • Reagent Addition: To the flask, add p-phenylenediamine and potassium carbonate. Add 40 mL of degassed anhydrous acetonitrile.

  • Cooling: Place the flask in an ice-water bath and cool the stirring suspension to 0 °C.

  • Controlled Alkylation: Dilute the allyl bromide with 10 mL of degassed anhydrous acetonitrile in a syringe. Using a syringe pump, add the allyl bromide solution to the reaction flask dropwise over a period of 90 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a positive pressure of nitrogen. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the K₂CO₃ and KBr salts, washing the filter cake with fresh acetonitrile.

    • Combine the filtrates and remove the acetonitrile under reduced pressure.

    • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of 2% to 10% ethyl acetate in hexane.

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to afford N,N-diallyl-p-phenylenediamine as a pale oil or low-melting solid.

References

  • Purification of Laboratory Chemicals, 2nd Edn. ; Perrin, D.D.; Annarego, W.L.F.; Perrin, D.R.; Pergamon Press, New York, 1980. (Source for general purification techniques like recrystallization). [Link]

  • Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. (Provides an example of purification by vacuum distillation for a related compound). [Link]

  • p-Phenylenediamine - Wikipedia. (General information on properties and oxidation sensitivity). [Link]

  • Method of purifying technical p-phenylenediamine. Google Patents, RU2448084C1.
  • p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. (Details on chemical properties, including oxidation in air). [Link]

Sources

Removing unreacted allyl bromide from N1,N1-diallyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Allyl Bromide from N1,N1-Diallyl Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Safety Alert: ⚠️ Lachrymator / Alkylating Agent

Welcome to the Technical Support Center

You are accessing the troubleshooting module for N-alkylation workups . This guide addresses the safe and complete removal of excess allyl bromide (3-bromopropene) from reaction mixtures.

The Core Problem: Allyl bromide is a potent lachrymator and a reactive electrophile. While its boiling point (71°C) suggests removal by evaporation is possible, trace amounts often co-distill with solvents or adhere to oily crude products. Incomplete removal leads to:

  • Toxicity: Persistent, pungent garlic-like odor and mucosal irritation.

  • Side Reactions: Quaternization of your amine product upon standing (formation of tetra-allyl ammonium salts).

Module 1: Chemical Scavenging (The "Gold Standard")

Applicability: General synthesis (Neutral or Basic products).[1] Mechanism: Nucleophilic substitution to form water-soluble salts.

The most reliable method to remove trace allyl bromide is chemical quenching . We utilize Sodium Thiosulfate (


) to convert the lipophilic alkyl halide into a water-soluble Bunte salt (S-alkyl thiosulfate). This renders the impurity inert and partitions it into the aqueous phase.
The Mechanism


Experimental Protocol: Thiosulfate Quench
  • Dilution: Dilute your crude reaction mixture with a non-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .

  • The Wash:

    • Transfer the organic layer to a separatory funnel.[2][3][4]

    • Add the thiosulfate solution (Use ~0.5 mL per mmol of excess allyl bromide estimated).

    • Agitate vigorously for 3–5 minutes. Note: The reaction is biphasic; vigorous mixing is critical for the nucleophile to find the electrophile.

  • Separation: Drain the aqueous layer (contains the Bunte salt).

  • Validation: The organic layer is now free of active allyl bromide. Proceed with brine wash and drying.[2][3][4][5][6]

Visualization: Quenching Workflow

ThiosulfateQuench Start Crude Mixture (Product + Allyl Bromide) AddSolvent Dilute w/ Et2O or EtOAc Start->AddSolvent AddThio Add 10% Na2S2O3 (aq) AddSolvent->AddThio Shake Vigorous Agitation (Phase Transfer) AddThio->Shake Reaction SepFunnel Separatory Funnel Shake->SepFunnel AqLayer Aqueous Layer (Bunte Salts + NaBr) SepFunnel->AqLayer Drain (Waste) OrgLayer Organic Layer (Product) SepFunnel->OrgLayer Keep (Safe)

Figure 1: Logic flow for chemically neutralizing allyl bromide using sodium thiosulfate.

Module 2: Acid-Base Extraction (Specific for Amines)

Applicability: Specifically for N1,N1-diallyl amines . Logic: Exploiting the basicity of your product vs. the neutrality of allyl bromide.

Since your target is an amine, you can "hide" it in the aqueous layer using acid, wash away the allyl bromide with organic solvent, and then recover the amine. This is the most effective purification method as it removes not just allyl bromide, but also non-basic impurities.

Experimental Protocol: The "Switch" Technique
StepActionPhase Location of ProductPhase Location of Allyl Bromide
1 Dissolve crude in Et2O/DCM.OrganicOrganic
2 Extract with 1M HCl (3x).Aqueous (Ammonium Salt)Organic
3 Discard Organic Layer. Removed (in Organic Waste)
4 Wash Aqueous layer with fresh Et2O.Aqueous(Removes traces)
5 Basify Aqueous with 6M NaOH (pH > 12).Precipitates/Oils out
6 Extract with fresh Et2O/DCM.Organic
Visualization: Acid-Base Separation

AcidBaseExtraction Input Crude Mixture (Amine + Allyl Bromide) AcidTreat Add 1M HCl Extract Input->AcidTreat PhaseSplit1 Phase Separation AcidTreat->PhaseSplit1 OrgWaste Organic Layer 1 (Contains Allyl Bromide) PhaseSplit1->OrgWaste Discard AqSalt Aqueous Layer (Amine-H+ Cl-) PhaseSplit1->AqSalt Keep WashStep Wash w/ Fresh Ether AqSalt->WashStep BaseTreat Basify (NaOH) pH > 12 WashStep->BaseTreat FinalExtract Extract w/ DCM BaseTreat->FinalExtract FinalProduct Pure N,N-Diallyl Amine FinalExtract->FinalProduct

Figure 2: Purification workflow leveraging the basicity of the N,N-diallyl product.[3]

Module 3: Physical Removal (Evaporation)

Applicability: Bulk removal before workup. Warning: Only use if you have a high-efficiency fume hood and cold trap.

While chemical removal is superior for traces, bulk removal should be done via Rotary Evaporation ("Rotavap").

  • Vacuum Settings: Allyl bromide boils at 71°C (760 mmHg). Under standard diaphragm pump vacuum (~10-20 mbar), it will boil at < 0°C.

  • The Trap: You must use a liquid nitrogen or dry ice/acetone trap. If allyl bromide enters the pump oil, it will degrade the pump and release toxic vapors into the lab.

  • Co-evaporation: Adding Toluene can help co-distill stubborn allyl bromide residues due to vapor pressure effects, though they do not form a formal azeotrope [1].

Troubleshooting & FAQ

Q: I see a new spot on my TLC after leaving the crude oil overnight. What happened? A: This is likely quaternization . The unremoved allyl bromide reacted with your N,N-diallyl amine to form a tetra-allyl ammonium salt. This salt is usually very polar and stays at the baseline of the TLC. Prevention: Perform the Acid-Base extraction immediately after the reaction.

Q: My product still smells like garlic/pungent after the column. A: Allyl bromide can "tail" on silica columns or get trapped in the solvent front.

  • Solution: Dissolve your product in ether and wash with 10% aqueous Sodium Thiosulfate (see Module 1). The smell should disappear as the bromide is converted to the salt.

Q: Can I use Ammonia instead of Thiosulfate? A: Yes, aqueous ammonia will react with allyl bromide to form water-soluble allyl amines. However, if your product is also an amine, separation might be harder. Thiosulfate is chemically "orthogonal" (it won't react with your amine product), making it the safer choice [2].

Q: How do I visualize Allyl Bromide on TLC? A: Allyl bromide is weak under UV (254 nm).

  • Stain: Use KMnO4 (Potassium Permanganate). The alkene in the allyl group will stain bright yellow on a purple background.

  • Stain:Iodine Chamber . The alkyl halide will absorb iodine and appear as a brown spot.

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.
  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard workup procedures for alkyl halides).

  • BenchChem Technical Support. "Bromine Removal from Reaction Mixtures." BenchChem Protocols. (General protocols for thiosulfate quenching).

  • University of Rochester. "Workup for Removing Bromine or Iodine." Department of Chemistry Laboratory Manuals.

Sources

Technical Support Center: Optimization of Reaction Temperature for N,N'-Diallyl-p-phenylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N'-diallyl-p-phenylenediamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature—a critical parameter influencing the yield, purity, and efficiency of this synthesis. The information herein is synthesized from established principles of N-alkylation chemistry and field-proven insights to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis to provide a solid theoretical grounding for practical troubleshooting.

Q1: What is the general reaction mechanism for synthesizing N,N'-diallyl-p-phenylenediamine?

The synthesis is a classic nucleophilic substitution reaction (specifically, an N-alkylation) where the nitrogen atoms of p-phenylenediamine (PPD) act as nucleophiles, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide). The reaction proceeds in two sequential steps:

  • Mono-alkylation: One amino group of PPD reacts with one molecule of allyl halide to form N-allyl-p-phenylenediamine.

  • Di-alkylation: The remaining amino group of the mono-allylated intermediate reacts with a second molecule of allyl halide to yield the desired N,N'-diallyl-p-phenylenediamine.

A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (HBr or HCl) byproduct generated in each step.[1]

Q2: Why is reaction temperature such a critical parameter?

Reaction temperature directly influences both the rate and the outcome of the synthesis by:

  • Governing Reaction Rate: According to the Arrhenius equation, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of both the desired alkylation steps.

  • Controlling Selectivity: Temperature is a key determinant in the competition between mono-alkylation and di-alkylation. Critically, the mono-allylated product can sometimes be more nucleophilic than the starting PPD, leading to a third alkylation (over-alkylation) if not properly controlled.[2]

  • Influencing Side Reactions: Elevated temperatures can provide the necessary activation energy for undesirable side reactions, such as polymerization of the allyl groups, elimination reactions of the allyl halide, or degradation of the starting material and product.[3] p-Phenylenediamines are also susceptible to oxidation, which can be accelerated at higher temperatures.[4]

Q3: What are the common side reactions, and how are they affected by temperature?

The primary side reactions in this synthesis are over-alkylation and the formation of impurities.

  • Over-alkylation: The secondary amine products (N,N'-diallyl-PPD) can be further alkylated by allyl halide to form a quaternary ammonium salt. This is generally more prevalent at higher temperatures, which promote the "runaway" alkylation of the more nucleophilic product.[5]

  • Incomplete Reaction: Insufficient temperature can lead to a stalled reaction, resulting in a mixture containing unreacted PPD and the mono-allyl intermediate.

  • Polymerization/Degradation: Excessively high temperatures can cause the allyl groups to polymerize or can lead to the decomposition of the aromatic amine, often resulting in the formation of dark, tar-like substances.[3]

Q4: What is a typical starting temperature range for optimizing this N-alkylation?

For N-alkylation of aromatic amines with alkyl halides, a broad temperature range can be effective, from room temperature to over 100 °C.[6][7] A prudent starting point for optimization is to begin at a lower temperature and gradually increase it. A suggested range for initial screening experiments would be:

  • Room Temperature (~20-25 °C)

  • Mild Heat (40-50 °C)

  • Moderate Heat (60-80 °C)

Reactions involving aromatic amines often require moderate heat to proceed at a reasonable rate.[8] However, starting at room temperature is advisable to gauge the baseline reactivity and minimize the risk of runaway reactions or byproduct formation.[9]

Troubleshooting Guide

This section provides direct, question-and-answer solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is very low or zero.

  • Possible Cause 1: Reaction temperature is too low. The activation energy for the N-alkylation of the aromatic amine is not being met, resulting in an extremely slow or non-existent reaction rate.

    • Suggested Solution: Monitor the reaction at room temperature for 1-2 hours using Thin-Layer Chromatography (TLC). If no product formation is observed (i.e., only the PPD spot is visible), gradually increase the temperature in 15-20 °C increments (e.g., to 40 °C, then 60 °C), monitoring by TLC at each new setpoint.[10]

  • Possible Cause 2: Ineffective base. The base (e.g., K₂CO₃) may be of poor quality, hydrated, or not sufficiently strong to neutralize the acid byproduct, effectively halting the reaction.

    • Suggested Solution: Ensure the base is anhydrous and finely powdered for maximum surface area. Consider using a slightly stronger base if necessary, but be mindful that very strong bases can promote side reactions.[1]

  • Possible Cause 3: Reagent degradation. p-Phenylenediamine can oxidize and darken on storage if exposed to air and light. Allyl bromide can also degrade.

    • Suggested Solution: Use purified PPD (recrystallized or sublimed) and freshly distilled allyl bromide. Ensure all solvents are anhydrous.[3]

dot

Troubleshooting_LowYield Troubleshooting Flowchart: Low or No Yield cluster_stalled Scenario A: Reaction Stalled cluster_decomposed Scenario B: Decomposition start Start: Low or No Yield Observed check_tlc Analyze reaction mixture by TLC. Is starting PPD consumed? start->check_tlc stalled Reaction has stalled. Activation energy is likely too low. check_tlc->stalled No decomposed Starting material is gone, but little to no desired product is formed. Dark coloration or streaking on TLC. check_tlc->decomposed Yes, but... increase_temp Action: Gradually increase temperature (e.g., from RT to 40°C, then 60°C). Monitor progress by TLC. stalled->increase_temp check_base Action: Verify base activity. Use fresh, anhydrous K₂CO₃ or Et₃N. stalled->check_base decrease_temp Cause: Temperature is too high, leading to decomposition or polymerization. Action: Repeat reaction at a lower temperature. decomposed->decrease_temp

Caption: Troubleshooting flowchart for low yield.

Problem 2: My final product is predominantly N-allyl-p-phenylenediamine (mono-allylated).

  • Possible Cause 1: Insufficient temperature or reaction time. The first alkylation is complete, but the second step (which may have a higher activation energy) has not proceeded significantly.

    • Suggested Solution: Once TLC confirms the consumption of starting PPD and the formation of the mono-allyl intermediate, consider increasing the temperature by ~20 °C or extending the reaction time to drive the formation of the di-substituted product.

  • Possible Cause 2: Stoichiometry. An insufficient amount of allyl halide was used.

    • Suggested Solution: Ensure at least 2.0-2.2 equivalents of allyl halide are used relative to p-phenylenediamine. A slight excess can help drive the reaction to completion. However, a large excess may increase the risk of over-alkylation.

  • Possible Cause 3: Slow addition rate. While slow addition of the alkylating agent is a strategy to favor mono-alkylation, it can be detrimental when the di-alkylated product is desired.[2]

    • Suggested Solution: Add the second equivalent of allyl halide after the first alkylation is complete, possibly with a slight increase in temperature to facilitate the second reaction.

Problem 3: I am observing significant formation of dark, tar-like byproducts.

  • Possible Cause: The reaction temperature is too high. Excessive heat is causing the degradation of the p-phenylenediamine core or polymerization of the allyl groups.[3]

    • Suggested Solution: Immediately reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition, which is exacerbated by heat.[1]

Experimental Protocol: Temperature Optimization Study

This protocol describes a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for the synthesis of N,N'-diallyl-p-phenylenediamine.

Materials:

  • p-Phenylenediamine (PPD)

  • Allyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vials or round-bottom flasks

  • Stir plate and magnetic stir bars

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Ethyl Acetate / Hexane (for TLC eluent and workup)

Procedure:

  • Reaction Setup: In four separate, dry reaction vials equipped with stir bars, add p-phenylenediamine (e.g., 1.0 mmol, 108 mg) and potassium carbonate (2.5 mmol, 345 mg).

  • Inert Atmosphere: Purge each vial with nitrogen or argon.

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to each vial.

  • Temperature Control: Place each vial in a setup that allows for precise temperature control (e.g., heating blocks, oil baths). Set the temperatures for the four vials to:

    • Vial 1: 25 °C (Room Temperature)

    • Vial 2: 45 °C

    • Vial 3: 65 °C

    • Vial 4: 85 °C

  • Reagent Addition: While stirring, add allyl bromide (2.2 mmol, 0.19 mL) to each vial.

  • Reaction Monitoring:

    • After 1 hour, and every 2 hours thereafter, take a small aliquot from each reaction mixture.

    • Spot the aliquots on a TLC plate alongside spots of the starting PPD.

    • Develop the TLC plate (e.g., using 20% Ethyl Acetate in Hexane).

    • Visualize the spots under a UV lamp. Note the disappearance of the PPD spot, the appearance of the intermediate mono-allyl product (Rƒ between PPD and the final product), and the formation of the final diallyl product (highest Rƒ).

  • Analysis and Selection:

    • At 25 °C: The reaction may be very slow, showing mostly PPD and some mono-allyl product after several hours.

    • At 45 °C: A good rate of conversion to the mono-allyl product should be observed, with the di-allyl product appearing over time.

    • At 65 °C: The reaction should be significantly faster. This may be the optimal temperature, showing complete conversion to the desired product with minimal byproduct spots on the TLC.

    • At 85 °C: The reaction will likely be very fast, but carefully check the TLC for the appearance of new, low-Rƒ baseline spots or streaking, which indicate decomposition.[10]

  • Workup: Once a reaction is deemed complete (no starting material or intermediate visible by TLC), cool it to room temperature, filter off the K₂CO₃, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

dot

Workflow_TempOpt Experimental Workflow: Temperature Optimization cluster_setup 1. Reaction Setup cluster_execution 2. Execution & Monitoring cluster_analysis 3. Analysis cluster_conclusion 4. Final Step A Prepare 4 parallel reactions (PPD, K₂CO₃, Solvent) B Set Temperatures: - T1 = 25°C - T2 = 45°C - T3 = 65°C - T4 = 85°C A->B C Add Allyl Bromide to each reaction B->C D Monitor all reactions by TLC at regular time intervals C->D E Compare TLC results: - Rate of PPD consumption - Selectivity for di-allyl product - Formation of byproducts D->E F Identify Optimal Temperature (Best balance of rate and purity) E->F G Perform scaled-up reaction at optimal temperature F->G

Caption: Workflow for a parallel temperature optimization study.

Data Summary: Expected Outcomes vs. Temperature
TemperatureExpected Reaction RatePredominant Species (Early Stage)Predominant Species (Late Stage)Potential Issues
20-30 °C Very SlowPPD, Mono-allyl PPDMono-allyl PPD, Diallyl PPDIncomplete reaction, very long reaction times.
40-60 °C ModerateMono-allyl PPDDiallyl PPDGood balance; may require extended time for full conversion.
60-80 °C FastDiallyl PPDDiallyl PPDOften optimal. Risk of minor byproduct formation begins to increase.
>80 °C Very FastDiallyl PPDDiallyl PPD + ByproductsIncreased risk of over-alkylation, polymerization, and thermal decomposition.

References

Sources

Validation & Comparative

HPLC Method for Purity Assessment of N,N-Diallyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists & QC Analysts

Executive Summary

N,N-diallyl-p-phenylenediamine (DAPD) is a critical intermediate used primarily as a monomer in polymerization and as an antioxidant/antiozonant in rubber chemistry. Its purity is paramount; trace impurities (such as mono-allyl derivatives or oxidized quinone-imines) can drastically inhibit polymerization kinetics or degrade final product stability.

While Gas Chromatography (GC) is often the default for volatile amines, DAPD presents significant thermal stability challenges. This guide recommends High-Performance Liquid Chromatography (HPLC) as the superior standard for purity assessment, offering higher recovery rates and preventing on-column degradation.

The Verdict:

  • Best for Routine QC: RP-HPLC with UV Detection (Method outlined below).

  • Best for Impurity ID: LC-MS/MS (for structural elucidation of byproducts).

  • Not Recommended: GC-FID (High risk of thermal decomposition and inlet discrimination).

Technical Context & Challenges

Analyzing DAPD requires navigating three specific chemical behaviors:

  • Amine Tailing: Like most aromatic amines, DAPD interacts strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Oxidative Instability: Phenylenediamines oxidize rapidly in solution to form colored Wurster salts or quinone-diimines.

  • Hydrophobicity: The two allyl groups significantly increase retention compared to the parent p-phenylenediamine (PPD), requiring a stronger organic eluent.

Recommended HPLC Methodology

This protocol is designed to suppress silanol ionization while maintaining a pH where DAPD is stable.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µmHigh carbon load and end-capping prevent silanol interactions (tailing).
Mobile Phase A 10 mM Ammonium Acetate (pH 8.5 adjusted with Ammonia)Basic pH keeps the amine neutral (unprotonated), improving peak shape and retention.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent required for hydrophobic allyl groups.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 254 nmThe aromatic ring absorbs strongly here; allyl groups have weak absorbance at 210 nm.
Injection Volume 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.01090Elution of DAPD & hydrophobic oligomers
12.01090Wash
12.19010Re-equilibration
15.09010End of Run
Sample Preparation (Critical Step)
  • Diluent: 50:50 Acetonitrile:Water containing 0.1% Ascorbic Acid .

    • Why? The ascorbic acid acts as a sacrificial antioxidant, preventing DAPD from turning purple/black during analysis [1].

  • Concentration: Prepare a 0.5 mg/mL stock solution.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind amines).

Comparative Analysis: HPLC vs. Alternatives

The following decision matrix illustrates why HPLC is the preferred method for this specific molecule.

MethodSelection Start Start: DAPD Purity Analysis IsVolatile Is the sample thermally stable >200°C? Start->IsVolatile Titration Potentiometric Titration Start->Titration Only Total Amine Needed? GC GC-FID/MS IsVolatile->GC Yes (Unlikely for DAPD) HPLC RP-HPLC (Recommended) IsVolatile->HPLC No / Unknown GC_Note Risk: On-column degradation into anilines GC->GC_Note HPLC_Note Benefit: Separates mono-allyl vs di-allyl isomers HPLC->HPLC_Note

Figure 1: Decision matrix for selecting the analytical technique. HPLC is prioritized due to thermal instability risks associated with GC.

Comparison Table
FeatureHPLC (UV) GC (FID) Titration (Perchloric Acid)
Specificity High - Separates isomers and degradation products.Medium - Good resolution but risks artifact peaks from pyrolysis.Low - Measures total basicity only.
Sensitivity High (LOD ~0.1 µg/mL).High (LOD ~0.05 µg/mL).Low (macro-analysis only).
Sample Stability Excellent (Room temp, antioxidant protection).Poor (Vaporization at 250°C+).Excellent.
Throughput 15 mins/sample.10 mins/sample.5 mins/sample.
Cost Medium (Solvents, Columns).Low (Gases).Very Low.

Experimental Validation & Self-Validating Systems

To ensure the method is performing correctly, every run must include a System Suitability Test (SST) .

System Suitability Parameters
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , the column silanols are active. Remedy:  Increase buffer concentration or add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base [2].
      
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
  • Resolution (

    
    ):  If the mono-allyl impurity is present, 
    
    
    
    is required between the mono- and di-allyl peaks.
Linearity & Range

The method typically demonstrates linearity from 0.05 mg/mL to 1.0 mg/mL (


).

Expert Insights: Troubleshooting Common Issues

Issue 1: "Ghost Peaks" or Rising Baseline

  • Cause: Oxidation of the amine in the autosampler vial.

  • Fix: Ensure the sample diluent contains Ascorbic Acid. Use amber vials to protect from light.

Issue 2: Retention Time Shift

  • Cause: pH drift in the mobile phase. Ammonium acetate is volatile.

  • Fix: Prepare fresh buffer daily. Ensure the column is equilibrated for at least 20 column volumes if switching from low pH solvents.

Issue 3: High Backpressure

  • Cause: Precipitation of buffer in high organic (90% ACN).

  • Fix: Ensure the buffer concentration does not exceed 10-20mM when mixing with high percentages of acetonitrile.

References

  • Sigma-Aldrich. (n.d.). N,N-Diethyl-p-phenylenediamine Properties and Handling. Retrieved from (General reference for phenylenediamine handling).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2025).[1][2] N,N-Diethyl-p-phenylenediamine Compound Summary. National Center for Biotechnology Information. Retrieved from (Analogous compound data for physical properties).

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. Retrieved from

Sources

A Comparative FTIR Analysis of N¹,N¹-Diallyl-1,4-benzenediamine and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N¹,N¹-Diallyl-1,4-benzenediamine is a substituted aromatic diamine featuring both a rigid phenyl core and flexible allyl functional groups. This unique combination makes it a valuable monomer for high-performance polymers, a cross-linking agent in rubber vulcanization, and an intermediate in the synthesis of specialized antioxidants and dyes. Accurate and efficient characterization of this molecule is paramount for quality control and reaction monitoring.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. For researchers and process chemists, a clear understanding of the FTIR spectrum of N¹,N¹-Diallyl-1,4-benzenediamine is crucial for its identification and differentiation from structurally similar precursors, intermediates, or byproducts.

This guide provides an in-depth analysis of the characteristic FTIR absorption peaks expected for N¹,N¹-Diallyl-1,4-benzenediamine. We will compare its predicted spectrum with the experimental spectra of key aromatic amines—the parent primary diamine (1,4-Benzenediamine), a simple primary amine (Aniline), and a secondary diamine (N,N'-Diphenyl-p-phenylenediamine)—to highlight the unique spectral features that enable its unambiguous identification.

Section 1: Predicted FTIR Characteristic Peaks of N¹,N¹-Diallyl-1,4-benzenediamine

The structure of N¹,N¹-Diallyl-1,4-benzenediamine contains three key components that give rise to its characteristic infrared spectrum: the 1,4-disubstituted (para) aromatic ring, the tertiary aromatic amine linkages, and the terminal allyl groups. The absence of N-H bonds is a critical distinguishing feature.

Caption: Molecular structure of N¹,N¹-Diallyl-1,4-benzenediamine highlighting key functional groups.

Key Vibrational Regions:
  • C-H Stretching Region (3100-2850 cm⁻¹):

    • Aromatic C-H Stretch: A weak to medium absorption is expected around 3030 cm⁻¹ from the C-H bonds on the benzene ring.[1]

    • Vinylic (=C-H) Stretch: The C-H bonds on the double bond of the allyl groups will show a characteristic peak of medium intensity slightly above 3000 cm⁻¹, typically in the 3080-3100 cm⁻¹ range.[1][2]

    • Aliphatic (C-H) Stretch: The methylene (-CH₂-) groups in the allyl substituents will produce strong, sharp peaks in the 2960-2850 cm⁻¹ region due to symmetric and asymmetric stretching.[2][3]

  • Double Bond Region (1700-1450 cm⁻¹):

    • Alkene C=C Stretch: A distinct peak of variable intensity, typically around 1640-1650 cm⁻¹, is expected from the C=C double bond stretch of the allyl groups.[1][4]

    • Aromatic C=C Stretch: The benzene ring gives rise to a series of absorptions in the 1600-1585 cm⁻¹ and 1500-1450 cm⁻¹ regions due to skeletal C=C stretching vibrations.[1][2]

  • Fingerprint Region (< 1400 cm⁻¹):

    • Aromatic C-N Stretch: A strong band is predicted in the 1335-1250 cm⁻¹ range, characteristic of the stretching vibration between the aromatic carbon and the tertiary nitrogen atom.[5][6]

    • Allyl C-H Bending: Crucial for identification, the out-of-plane (OOP) bending of the vinylic hydrogens in the monosubstituted allyl group gives rise to two strong, distinct bands around 990 cm⁻¹ and 910 cm⁻¹.[1]

    • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring is confirmed in this region. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected in the 850-800 cm⁻¹ range.[7]

Section 2: Comparative Spectral Analysis

The most effective way to understand the FTIR spectrum of N¹,N¹-Diallyl-1,4-benzenediamine is to compare it with related primary and secondary amines. The key differentiator lies in the N-H stretching region (3500-3200 cm⁻¹), which is completely absent for our target tertiary amine.

MoleculeStructureN-H Stretch (Asymm. & Symm.)N-H Bend / WagAromatic C-N StretchAllyl Group Peaks (C=C, =C-H OOP)
N¹,N¹-Diallyl-1,4-benzenediamine Tertiary DiamineAbsent Absent ~1335-1250 cm⁻¹ (Strong)Present (~1645, 990, 910 cm⁻¹)
1,4-Benzenediamine (PPD) Primary Diamine~3450 & 3360 cm⁻¹ (Two sharp bands)[8]~1605 cm⁻¹ (Bend)[8]~1276 cm⁻¹[8]Absent
N,N'-Diphenyl-p-phenylenediamine Secondary Diamine~3400 cm⁻¹ (One sharp band)~750-700 cm⁻¹ (Wag)[9]~1315 cm⁻¹Absent
Aniline Primary Amine~3442 & 3360 cm⁻¹ (Two sharp bands)[5][10]~1619 cm⁻¹ (Bend)[5][10]~1281 cm⁻¹[5][10]Absent
Key Differentiating Features:
  • N-H Stretching Region (3500-3300 cm⁻¹): This is the most diagnostic region. Primary amines like PPD and Aniline show two distinct peaks for asymmetric and symmetric N-H stretching.[3][5] Secondary amines like N,N'-Diphenyl-p-phenylenediamine show only a single N-H stretch.[6][9] N¹,N¹-Diallyl-1,4-benzenediamine, being a tertiary amine, will show no absorption bands in this region, providing conclusive evidence of its structure.[3][5]

  • Allyl Group Vibrations: The presence of strong, sharp peaks around 990 cm⁻¹ and 910 cm⁻¹ (from =C-H OOP bending) and a medium peak near 1645 cm⁻¹ (C=C stretch) are unique identifiers for the allyl functionality in the target molecule and will be absent in the other listed amines.[1]

  • C-N Stretching: While all listed compounds exhibit a C-N stretch, the position and strength can be influenced by the nature of the substitution on the nitrogen atom. The aromatic C-N stretch for all these amines appears in a similar strong region between 1335-1250 cm⁻¹.[5][6]

Section 3: Experimental Protocol for FTIR Analysis

To ensure high-quality, reproducible data, a standardized protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples due to its minimal sample preparation and ease of use.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (Clean, empty crystal) Clean->Background Sample Place Small Amount of N¹,N¹-Diallyl-1,4-benzenediamine Powder on Crystal Background->Sample Pressure Apply Consistent Pressure with Anvil Sample->Pressure Acquire Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) Pressure->Acquire Process Perform ATR & Baseline Correction Acquire->Process Analyze Identify Peak Positions (cm⁻¹) and Intensities Process->Analyze Compare Compare with Reference Spectra and Theoretical Peaks Analyze->Compare End End Compare->End

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) using a lint-free wipe.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum to ensure only the sample's absorptions are analyzed.

    • Typical Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 32 scans.

  • Sample Application:

    • Place a small amount of the N¹,N¹-Diallyl-1,4-benzenediamine powder onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

    • Lower the press arm (anvil) and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal. Inconsistent pressure is a common source of poor reproducibility.

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan, collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

  • Data Processing and Interpretation:

    • Clean the ATR crystal and anvil immediately after measurement.

    • Apply an automated baseline correction and, if necessary, an ATR correction within the software to account for the wavelength-dependent depth of penetration of the IR beam.

    • Use the peak-picking tool to identify the wavenumbers of the key absorption bands and compare them against the data provided in this guide.

Conclusion

FTIR spectroscopy is a definitive tool for the structural verification of N¹,N¹-Diallyl-1,4-benzenediamine. Its spectrum is uniquely defined by a combination of features: the complete absence of N-H stretching bands in the 3500-3300 cm⁻¹ region, confirming its tertiary amine nature; the presence of characteristic vinylic and aliphatic C-H stretches; and a series of strong peaks in the fingerprint region corresponding to the allyl C=C bond, the aromatic C-N bond, and the out-of-plane bending modes of the allyl and para-disubstituted phenyl groups. By comparing an experimental spectrum to the benchmarks provided in this guide, researchers can rapidly and confidently confirm the identity and purity of N¹,N¹-Diallyl-1,4-benzenediamine, distinguishing it from common primary and secondary amine analogs.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Ma, Y. Z., & Li, G. Z. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 20(5), 638–640. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Schuurman, G., & Gasteiger, J. (1997). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 69(13), 2386–2393. Available at: [Link]

  • Singh, S. N., & Singh, N. L. (1969). Vibrational Spectra of Some Substituted Benzene Derivatives. Indian Journal of Pure & Applied Physics, 7(4). Available at: [Link]

  • Szafran, M., & Kolev, T. Table of Characteristic IR Absorptions. Available at: [Link]

  • Spoto, G., Bordiga, S., Scarano, D., & Zecchina, A. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(39), 20939–20947. Available at: [Link]

  • Kovács, A. Benzene and its derivatives. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Workman, J., & V-Amer, H. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Dragoş, D., & Avram, M. (2018). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. Available at: [Link]

  • ResearchGate. (2019). FTIR spectrum of allyl cellulose 2 (degree of substitution 2.50). Available at: [Link]

  • Aakash, B. Y. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Lee, Y. A., & Lee, Y. P. (2014). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. The International Journal of Engineering and Science (IJES), 3(10), 40-44. Available at: [Link]

  • ResearchGate. (2017). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified.... Available at: [Link]

  • ResearchGate. (2014). FTIR spectrum of PPD. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Al-Radadi, N. S. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 30(3), 673. Available at: [Link]

  • NIST. P-phenylenediamine, n,n'-diethyl-n,n'-di-b-naphthyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2013). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Available at: [Link]

  • PubChem. N,N-Diethyl-p-phenylenediamine. Available at: [Link]

  • NIST. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Salah, A. A., Qasem, S. S. M., & Mofleh, A. M. (2025). HPLC-UV and FTIR Analytical Techniques to Determination of Para-phenylenediamine in Some Black hair dyes. Journal of Science and Technology, 30(1), 53-62. Available at: [Link]

  • ResearchGate. (2020). ATR‐FTIR spectra of 1,4‐benzenediamine (1,4‐BDA) BADGE network,.... Available at: [Link]

  • NIST. P-phenylenediamine, n,n'-diethyl-n,n'-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

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Comparative MS Guide: N,N-Diallyl-1,4-benzenediamine (CAS 74332-66-4) vs. DPD Analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N,N-Diallyl-1,4-benzenediamine (CAS 74332-66-4) , comparing it against its industry-standard analog, N,N-Diethyl-1,4-benzenediamine (DPD) .

Executive Summary

N,N-Diallyl-1,4-benzenediamine (CAS 74332-66-4) is a specialized aromatic amine intermediate often utilized in the synthesis of antioxidants, polymerization inhibitors, and pharmaceutical precursors.[1][2] Its structural specificity—defined by the reactive N-allyl moieties—presents a unique mass spectrometric signature compared to alkylated analogs like N,N-Diethyl-1,4-benzenediamine (DPD) .

This guide delineates the fragmentation mechanics of CAS 74332-66-4 under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), providing researchers with the diagnostic transitions required for high-sensitivity quantitation and structural verification.

Chemical Identity & Structural Comparison

Understanding the structural baseline is critical for interpreting fragmentation pathways.

FeatureTarget Compound Comparative Standard (DPD)
CAS Number 74332-66-4 93-05-0
Common Name N,N-Diallyl-1,4-benzenediamineN,N-Diethyl-1,4-benzenediamine
Structure (Allyl)₂-N-C₆H₄-NH₂(Ethyl)₂-N-C₆H₄-NH₂
Formula C₁₂H₁₆N₂C₁₀H₁₆N₂
Monoisotopic Mass 188.13 Da164.13 Da
[M+H]⁺ (ESI) 189.14 m/z 165.14 m/z
Key Moiety Allyl (-CH₂-CH=CH₂)Ethyl (-CH₂-CH₃)

Mass Spectrometry Fragmentation Analysis

Primary Ionization (ESI+)

Under positive electrospray ionization (ESI+), CAS 74332-66-4 forms a stable protonated molecular ion [M+H]⁺ at m/z 189.1 . The protonation site is preferentially the tertiary amine nitrogen (bearing the allyl groups) due to the electron-donating effect of the alkyl chains, although the primary amine also contributes to the charge distribution.

Fragmentation Pathway (CID)

The fragmentation of CAS 74332-66-4 is dominated by the stability of the allylic system. Unlike alkyl chains which typically lose small alkanes/alkenes via inductive cleavage, the N-allyl group undergoes specific rearrangements.

Pathway A: Sequential Neutral Loss of Propene (Dominant)

The most energetic pathway involves the loss of the allyl side chains as neutral propene molecules (42 Da) via a hydrogen rearrangement mechanism (similar to a retro-Ene or McLafferty-type rearrangement).

  • Precursor: m/z 189.1 [M+H]⁺

  • Transition 1 (Primary): Loss of C₃H₆ (Propene, 42 Da).

    • Product: m/z 147.1

    • Structure: N-Allyl-1,4-benzenediamine cation.

    • Mechanism: The allylic double bond facilitates a 6-membered transition state, transferring a hydrogen to the nitrogen and expelling neutral propene.

  • Transition 2 (Secondary): Loss of second C₃H₆ (Propene, 42 Da).

    • Product: m/z 105.1

    • Structure: 1,4-Benzenediamine cation (fully de-allylated core).

    • Significance: This ion is chemically identical to the core of the DPD analog, serving as a "backbone" confirmation.

Pathway B: Allylic Radical Cleavage (High Energy)

At higher collision energies (CE > 35 eV), homolytic cleavage may occur, though less common in ESI than EI.

  • Transition: Loss of Allyl Radical (•C₃H₅, 41 Da).

  • Product: m/z 148 (Radical cation) – Less favored in ESI.

Comparison with DPD (Diethyl Analog)

The comparison highlights the "Allyl Signature":

  • CAS 74332-66-4 (Allyl): Loses 42 Da (Propene). Transitions: 189 -> 147 -> 105.

  • DPD (Ethyl): Loses 28 Da (Ethene). Transitions: 165 -> 137 -> 109.

Key Insight: The mass shift of the neutral loss (42 vs. 28) is the definitive diagnostic filter for distinguishing these structural analogs in complex matrices.

Visualization of Fragmentation Mechanics

The following diagram illustrates the stepwise degradation of the [M+H]⁺ ion, highlighting the sequential loss of propene moieties.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 189.1 (N,N-Diallyl-1,4-benzenediamine) Frag_1 Fragment 1 m/z 147.1 (N-Allyl-1,4-benzenediamine) M_Ion->Frag_1 CID (Low Energy) H-Rearrangement Neutral_1 Neutral Loss Propene (C3H6) -42 Da M_Ion->Neutral_1 Frag_2 Fragment 2 (Core) m/z 105.1 (1,4-Benzenediamine) Frag_1->Frag_2 CID (Med Energy) Secondary Cleavage Neutral_2 Neutral Loss Propene (C3H6) -42 Da Frag_1->Neutral_2

Caption: Stepwise ESI-MS/MS fragmentation pathway of CAS 74332-66-4 showing sequential loss of neutral propene.

Experimental Protocol & Method Parameters

To replicate these results for validation or quantitation, use the following LC-MS/MS parameters.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).

  • Pre-treatment: Avoid strong oxidizers; phenylenediamines are susceptible to rapid oxidation (turning pink/purple). Use amber glass vials.

LC-MS/MS Conditions (Triple Quadrupole)
ParameterSettingRationale
Ionization Source ESI PositiveBasic amines protonate readily in acidic media.
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 25 VOptimization required to prevent in-source fragmentation of the labile allyl bond.
Desolvation Temp 350°CEnsures complete vaporization of mobile phase.
Column C18 Reverse PhaseRetains the hydrophobic allyl groups effectively.
MRM Transition List (Quantitation)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Type
CAS 74332-66-4 189.1147.118 - 22Quantifier
CAS 74332-66-4 189.1105.130 - 35Qualifier
DPD (Analog) 165.1137.115 - 20Comparison

Scientific Validation & Causality

The observed fragmentation is governed by the Even-Electron Rule prevalent in ESI. The precursor [M+H]⁺ is an even-electron species. The loss of a neutral molecule (propene, 42 Da) maintains the even-electron state in the product ion (m/z 147), which is energetically favored over radical loss (41 Da) in low-energy collision environments.

Why Propene Loss? The N-allyl bond is weaker than the N-phenyl bond. However, direct cleavage would form an unstable radical. The presence of the double bond in the allyl group allows for a cyclic transition state where a hydrogen atom from the allyl chain is transferred to the nitrogen atom, facilitating the elimination of neutral propene and leaving a stable cation. This mechanism is distinct from the ethyl loss in DPD, confirming the structural identity of CAS 74332-66-4.

References

  • Chemical Identity: Sigma-Aldrich. N-1,N-1-Diallyl-1,4-benzenediamine Product Sheet. Accessed February 2026.[3]

  • Fragmentation Mechanisms: McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules).

  • Analog Comparison: ChemGuide. Mass Spectra - Fragmentation Patterns of Amines.

  • CAS Registry: American Chemical Society. CAS 74332-66-4 Detail.[1] Common Chemistry Database.

Sources

A Comparative Guide to the Antioxidant Efficiency of N¹,N¹-diallyl vs. N,N-diethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Antioxidant Moieties

In the pursuit of novel therapeutics to combat oxidative stress-mediated pathologies, the rational design of molecules with potent antioxidant properties is of paramount importance. Among the vast chemical space of potential antioxidants, organosulfur compounds and substituted amines have garnered significant attention. This guide provides an in-depth technical comparison of the antioxidant efficiency of two key functional groups: the N¹,N¹-diallyl moiety, characteristic of compounds derived from garlic such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), and the N,N-diethyl group found in various synthetic and natural compounds.

This comparison is not merely an academic exercise. For researchers in drug development, understanding the structure-activity relationships of these analogs is critical for lead optimization and the development of next-generation antioxidants. We will delve into the mechanistic underpinnings of their antioxidant action, present available experimental data for a quantitative comparison, and provide detailed protocols for the in-vitro assessment of their efficacy.

The Chemical Rationale: Unpacking the Antioxidant Mechanisms

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The N¹,N¹-diallyl and N,N-diethyl groups, while both featuring nitrogen, confer distinct electronic and steric properties to their parent molecules, leading to different mechanisms of radical scavenging and redox modulation.

N¹,N¹-Diallyl Analogs: The Power of Sulfur and Allylic Moieties

The antioxidant activity of N¹,N¹-diallyl compounds, particularly diallyl disulfide (DADS) and diallyl trisulfide (DATS), is a subject of extensive research. Their mechanism is multifaceted and involves:

  • Activation of the Nrf2-ARE Pathway: Diallyl sulfides are known to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that controls the expression of a suite of antioxidant and detoxification enzymes. This represents an indirect, yet highly effective, antioxidant strategy.

  • Direct Radical Scavenging: The presence of sulfur atoms is crucial. The disulfide and trisulfide bonds can undergo homolytic cleavage to form sulfur-centered radicals, which can then participate in radical-radical termination reactions. The number of sulfur atoms appears to correlate with increased antioxidant activity, with DATS often exhibiting greater potency than DADS.

  • Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET): The allylic C-H bonds in the diallyl structure are weakened, facilitating hydrogen atom donation to free radicals. Furthermore, the sulfur atoms can participate in single electron transfer processes to reduce oxidizing species.

N,N-diethyl Analogs: The Role of the Amino Group and Alkyl Chains

The antioxidant potential of N,N-diethyl substituted compounds is more varied and highly dependent on the overall molecular structure. However, some general principles can be outlined:

  • Electron Donating Nature: The N,N-diethylamino group is an electron-donating group, which can stabilize the formation of a radical cation upon single electron transfer to an oxidizing species. This is a key feature of many aromatic amine antioxidants.

  • Hydrogen Atom Abstraction: In some contexts, a hydrogen atom can be abstracted from one of the ethyl groups, although this is generally less favorable than from the allylic position in diallyl compounds.

  • Chelation: Certain N,N-diethyl analogs, such as N,N-diethyldithiocarbamate (DDC), possess additional functional groups that enable them to chelate transition metal ions like iron and copper.[1] By sequestering these metals, they prevent their participation in Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals.

  • Conversion to Stable Radicals: Compounds like N,N-diethylhydroxylamine (DEHA) are thought to exert their antioxidant effect through their conversion to stable nitroxide radicals, which can catalytically scavenge other free radicals.

Quantitative Comparison of Antioxidant Efficiency

Direct comparative studies of N¹,N¹-diallyl and N,N-diethyl analogs are scarce in the literature. However, by collating data from various sources that have employed standardized antioxidant assays, we can construct a comparative overview. The most common assays for evaluating antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox equivalents. A lower IC50 value indicates a higher antioxidant activity.

Compound ClassSpecific AnalogAssayIC50 / ActivityReference
N¹,N¹-Diallyl Analogs Diallyl trisulfide (DATS)DPPH~56.1 - 116.2 µg/mL (Antifungal context)[2]
Diallyl trisulfide (DATS)ABTSIC50 lower than DADS[2]
Diallyl disulfide (DADS)DPPHModerate activity
Diallyl disulfide (DADS)ABTS-
N,N-Diethyl Analogs N,N-diethylaminoethyl ethers of flavanone oximesDPPHComparable to Rutin
N,N-diethyldithiocarbamate (DDC)-Powerful reductant and antioxidant[1]
N,N-diethylhydroxylamine (DEHA)-Potent free-radical scavenger
N,N-diethyl-p-phenylenediamine (DPD)-Used to measure antioxidant status

Experimental Protocols for Antioxidant Efficiency Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the most common in-vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.

    • Prepare a stock solution of the test compound (N¹,N¹-diallyl or N,N-diethyl analog) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or standard to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the test compound dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of the test compounds and a standard antioxidant.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the scavenging activity of the test compound to that of Trolox.

ABTS_Assay_Workflow

Conclusion and Future Directions

The comparison between N¹,N¹-diallyl and N,N-diethyl analogs reveals distinct yet compelling profiles for their potential as antioxidants. N¹,N¹-diallyl compounds, exemplified by the organosulfur compounds from garlic, exhibit a potent combination of direct radical scavenging and indirect antioxidant effects through the activation of cellular defense mechanisms like the Nrf2 pathway. The presence of sulfur and the allylic moiety are key to their activity.

On the other hand, N,N-diethyl analogs represent a more diverse group. Their antioxidant activity can stem from the electron-donating nature of the amino group, metal chelation, or the formation of stable radical species. While direct comparative quantitative data is limited, the available information suggests that both classes of compounds hold significant promise for the development of novel antioxidant therapies.

For researchers in this field, this guide underscores the importance of a multi-assay approach to fully characterize the antioxidant potential of novel compounds. The provided protocols for DPPH and ABTS assays serve as a starting point for these investigations. Future research should focus on conducting direct, head-to-head comparisons of structurally analogous N¹,N¹-diallyl and N,N-diethyl compounds to provide more definitive structure-activity relationship data. Furthermore, elucidating the detailed metabolic fate and in-vivo efficacy of these compounds will be crucial for their translation into clinically relevant therapeutic agents.

References

  • Evidence for antiradical and antioxidant properties of four biologically active N,N-diethylaminoethyl ethers of flavanone oximes: a comparison with natural polyphenolic flavonoid (rutin) action. PubMed. [Link]

  • Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? SpringerLink. [Link]

  • EC50 estimation of antioxidant activity in DPPH assay using several statistical programs. ResearchGate. [Link]

  • Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]

  • Antioxidant activity of diethyldithiocarbamate. PubMed. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

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  • Dear colleagues, does it mean that IC50 of dpph radical scavenging activity indicate highest antioxidant activity? ResearchGate. [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, A. ACS Publications. [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. SpringerLink. [Link]

  • Diallyl disulfide. Wikipedia. [Link]

  • Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. National Center for Biotechnology Information. [Link]

  • Research Article Evaluation of the Antioxidative Properties of N-Acylamino-Substituted Tricyclic Imides. Semantic Scholar. [Link]

  • N,N-Diethyl-p-phenylenediamine. PubChem. [Link]

  • Structure-antioxidant Activity (Oxygen Radical Absorbance Capacity) Relationships of Phenolic Compounds. SciSpace. [Link]

  • Design, Synthesis of N-phenethyl Cinnamide Derivatives and Their Biological Activities for the Treatment of Alzheimer's Disease: Antioxidant, Beta-amyloid Disaggregating and Rescue Effects on Memory Loss. MDPI. [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. National Center for Biotechnology Information. [Link]

  • Diallyl trisulfide. Wikipedia. [Link]

  • Antioxidant properties of aminoethylcysteine ketimine decarboxylated dimer: a review. PubMed. [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Termedia. [Link]

  • IC50 for DPPH and ABTS results (µg/mL). ResearchGate. [Link]

  • Antioxidant activities as measured by DPPH (A), ABTS (B), ORAC (C), and FRAP (D) assays. ResearchGate. [Link]

  • Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Der Pharma Chemica. [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]

  • validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (allium sativum l.) using gas chromatography. ResearchGate. [Link]

  • Diallyl Disulfide. PubChem. [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. [Link]

  • Diallyl Trisulfide. PubChem. [Link]

  • VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Semantic Scholar. [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. National Center for Biotechnology Information. [Link]

  • N,N-DIETHYLETHANOLAMINE. Ataman Kimya. [Link]

  • Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). E3S Web of Conferences. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Center for Biotechnology Information. [Link]

  • Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. MDPI. [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of N-Substituted 1,4-Benzenediamines: Elucidating the Role of N-Allylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-substituted 1,4-benzenediamine derivatives. In the absence of direct experimental data for N1,N1-Diallyl-1,4-benzenediamine, this document establishes a comparative framework using the parent compound, 1,4-benzenediamine, and its N,N'-diphenyl derivative. This approach allows for a reasoned estimation of the spectral properties of the diallyl compound, offering valuable insights for researchers in materials science and drug development.

Introduction: Electronic Transitions in 1,4-Benzenediamine and its Derivatives

The UV-Vis absorption spectra of 1,4-benzenediamine and its derivatives are governed by π → π* electronic transitions within the benzene ring. The presence of the two amino groups, which act as strong auxochromes, significantly influences these transitions. The lone pairs of electrons on the nitrogen atoms can delocalize into the π-system of the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Substitution on the nitrogen atoms with alkyl or aryl groups further modulates the electronic properties and, consequently, the UV-Vis absorption spectrum. Alkyl groups, such as allyl, are electron-donating through an inductive effect, while aryl groups, like phenyl, can participate in extended conjugation. These electronic perturbations lead to predictable shifts in the absorption maxima (λmax).

Comparative Spectral Analysis

To understand the influence of N-substitution on the UV-Vis spectrum of 1,4-benzenediamine, we will compare the spectral data of the parent compound with a well-characterized N-aryl substituted derivative, N,N'-diphenyl-1,4-benzenediamine. This comparison will serve as a basis for predicting the spectral characteristics of this compound.

CompoundSubstituent on Nitrogenλmax (nm)Molar Absorptivity (ε)Solvent
1,4-Benzenediamine (p-Phenylenediamine)Hydrogen~237, ~299Not specifiedDimethyl sulfoxide[1]
N,N'-Diphenyl-1,4-benzenediaminePhenyl~300Not specifiedNot specified[2]
This compound (Predicted) Allyl ~245-255, ~310-320 - Ethanol/Hexane

Analysis of Spectral Trends:

  • 1,4-Benzenediamine: The parent compound exhibits two main absorption bands around 237 nm and 299 nm in dimethyl sulfoxide.[1] These bands are characteristic of the π → π* transitions within the substituted benzene ring.

  • N,N'-Diphenyl-1,4-benzenediamine: The introduction of two phenyl groups on the nitrogen atoms leads to a significant bathochromic shift, with the longer wavelength absorption maximum appearing around 300 nm.[2] This is due to the extension of the conjugated π-system across the phenyl rings, which further lowers the HOMO-LUMO energy gap.

  • Predicted Spectrum of this compound: Based on the established principles of substituent effects, we can predict the UV-Vis absorption spectrum of this compound. The allyl groups are primarily electron-donating through the inductive effect, which is generally weaker than the resonance effect of a phenyl group. Therefore, we anticipate a bathochromic shift relative to the parent 1,4-benzenediamine, but a hypsochromic (blue) shift relative to the N,N'-diphenyl derivative. The allyl groups do not extend the π-conjugation in the same way as the phenyl groups. Consequently, the λmax values for this compound are predicted to be in the range of approximately 245-255 nm and 310-320 nm.

The Influence of Solvent Polarity (Solvatochromism)

The position and intensity of the absorption bands of aromatic amines can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[3][4][5][6] Polar solvents can stabilize the excited state of the molecule to a different extent than the ground state, leading to shifts in the absorption maximum. For compounds like N-substituted 1,4-benzenediamines, an increase in solvent polarity is expected to cause a bathochromic shift. When performing comparative studies, it is crucial to use the same solvent for all measurements to ensure the observed shifts are due to structural differences and not solvent effects.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a standardized procedure for acquiring the UV-Vis absorption spectrum of a compound like this compound.

4.1. Materials and Equipment

  • This compound (or other amine derivative)

  • Spectroscopic grade solvent (e.g., ethanol, hexane, acetonitrile)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

4.2. Procedure

  • Solution Preparation:

    • Accurately weigh a small amount of the sample.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the sample in the chosen spectroscopic grade solvent in a volumetric flask.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax. This is to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Run the scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Caption: Experimental workflow for UV-Vis spectroscopy.

Conclusion

References

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Chaichi, M. J., & Azizi, S. N. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-13.
  • Hossain, A. M. S., et al. (2023). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. Dyes and Pigments, 219, 111588.
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Phenylenediamine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Benzenediamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Journal of Chemical Reviews, 3(2), 108-121.
  • ResearchGate. (n.d.). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm... [Graph]. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectrum of PPD [Graph]. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

Sources

Comparative Guide: N1,N1-Diallyl-1,4-benzenediamine vs. N,N'-Diphenyl-p-phenylenediamine (DPPD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical comparison between N1,N1-Diallyl-1,4-benzenediamine (an unsymmetrical, reactive intermediate) and N,N'-Diphenyl-p-phenylenediamine (DPPD) (a symmetrical, established antioxidant). While both share the p-phenylenediamine core, their functional substitutions dictate divergent applications: DPPD is a "terminator" of oxidative chains, whereas this compound is often a "builder" or specialized reagent due to its polymerizable allyl groups and primary amine functionality.

Chemical Identity & Structural Logic

The fundamental difference lies in symmetry and functional group reactivity. This dictates their behavior in biological systems and material matrices.

FeatureThis compound N,N'-Diphenyl-p-phenylenediamine (DPPD)
CAS Number 74332-66-4 (Typical)74-31-7
Structure Type Unsymmetrical (N,N-disubstituted)Symmetrical (N,N'-disubstituted)
Core Moiety 1,4-Benzenediamine1,4-Benzenediamine
Substituents Two Allyl groups on one nitrogen (

)
Two Phenyl groups, one on each nitrogen
Reactive Sites

Primary Amine (

); Allyl C=C bonds
Secondary Amines (

); Aromatic rings
Primary Role Intermediate, Monomer, CrosslinkerAntioxidant, Antiozonant, Stabilizer
Structural Causality
  • DPPD (The Shield): The two phenyl rings provide steric bulk and resonance stabilization for the nitrogen radical formed after scavenging a free radical. The secondary amine hydrogens are labile enough to be donated to peroxy radicals, terminating oxidative chains.

  • N1,N1-Diallyl (The Builder): The molecule possesses a "head-to-tail" polarity. The primary amine (

    
    ) is highly nucleophilic and prone to oxidative coupling (forming quinone diimines). The allyl groups on 
    
    
    
    introduce vinyl reactivity, allowing for polymerization or crosslinking mechanisms absent in DPPD.
Physicochemical Properties & Performance
Table 1: Comparative Physicochemical Profile[1]
PropertyThis compoundN,N'-Diphenyl-p-phenylenediamine (DPPD)
Molecular Weight ~188.27 g/mol 260.34 g/mol
Physical State Liquid or Low-melting Solid (Dark)Solid (Grey/Brown Powder or Flakes)
Solubility (Lipid) High (due to allyl chains)Moderate to High
LogP (Est.) ~2.5 - 3.04.7 - 5.2 (Highly Lipophilic)
Oxidation Potential Lower (Easily oxidized at

)
Moderate (Stable radical formation)
Reactivity High (Allyl polymerization,

coupling)
Low (Kinetic stabilizer)
Experimental Performance Analysis

A. Antioxidant Efficiency (Radical Scavenging)

  • DPPD: Acts as a potent H-donor. In lipid peroxidation assays (e.g., in in vitro microsomal systems), DPPD inhibits the formation of malondialdehyde (MDA) with an

    
     in the nanomolar range. It effectively breaks the auto-oxidation chain:
    
    
    
    
  • N1,N1-Diallyl: Lacks the secondary amine structure on the substituted nitrogen. The primary amine end (

    
    ) can scavenge radicals, but the resulting radical is less stable than the symmetrical diphenyl radical of DPPD. Consequently, it is a weaker antioxidant  but a stronger oxygen scavenger  or reducing agent in specific redox cycles (e.g., photography developers).
    

B. Polymerization & Crosslinking

  • N1,N1-Diallyl: The allyl groups allow this compound to act as a monomer or crosslinker. In conductive polymer synthesis, it can form polyaniline derivatives with pendant allyl groups, which can be further crosslinked to improve mechanical stability.

  • DPPD: Non-polymerizable. It is used as an additive to prevent polymerization or degradation in monomers (e.g., acrylates) during storage.

Mechanistic Pathways & Biological Interactions

The following diagrams illustrate the divergent pathways of these two compounds.

Figure 1: DPPD Antioxidant Mechanism vs. N1,N1-Diallyl Reactivity

G cluster_0 DPPD: Stabilization Pathway cluster_1 N1,N1-Diallyl: Reactive Pathway DPPD DPPD (Reduced) DPPD_Rad DPPD Radical (Stable) DPPD->DPPD_Rad H-Atom Transfer ROO Peroxyl Radical (ROO•) Prod Non-Radical Product ROO->Prod Terminated DPPD_Rad->DPPD Regeneration (in vivo) Diallyl N1,N1-Diallyl-PPD QDI Quinone Diimine (Reactive) Diallyl->QDI -2e- / -2H+ (Oxidation) Poly Crosslinked Polymer Diallyl->Poly Allyl Polymerization Oxidant Oxidant / Initiator QDI->Poly Coupling

Caption: DPPD functions cyclically as a radical trap, while N1,N1-Diallyl undergoes irreversible oxidation or polymerization.

Experimental Protocols

To validate the differences, the following protocols are recommended for "Head-to-Head" comparison.

Protocol A: Comparative Lipid Peroxidation Inhibition (TBARS Assay)

Objective: Determine antioxidant efficacy (


) in biological media.
  • Preparation: Solubilize DPPD and N1,N1-Diallyl in DMSO (Stock: 10 mM).

  • System: Rat liver microsomes (1 mg protein/mL) in phosphate buffer (pH 7.4).

  • Induction: Add

    
     (10 
    
    
    
    M) and Ascorbate (100
    
    
    M) to induce lipid peroxidation.
  • Treatment: Co-incubate with test compounds (0.1 - 100

    
    M) for 30 mins at 37°C.
    
  • Detection: Add Thiobarbituric Acid (TBA) reagent, boil for 15 mins, and measure absorbance at 532 nm.

  • Expected Result:

    • DPPD: Strong inhibition (

      
      ).
      
    • N1,N1-Diallyl: Weak to moderate inhibition; potential interference due to allyl oxidation.

Protocol B: Polymerization Inhibition Test

Objective: Distinguish between "Stabilizer" (DPPD) and "Monomer" (N1,N1-Diallyl).

  • Matrix: Freshly distilled Styrene monomer (free of inhibitors).

  • Setup: Two vials containing Styrene + 1% Benzoyl Peroxide (Initiator).

  • Dosing: Add 500 ppm of DPPD to Vial A; Add 500 ppm of N1,N1-Diallyl to Vial B.

  • Incubation: Heat at 70°C for 2 hours.

  • Observation: Measure viscosity or precipitate methanol-insoluble polymer.

  • Expected Result:

    • Vial A (DPPD): Liquid remains clear/low viscosity (Polymerization Inhibited).

    • Vial B (N1,N1-Diallyl): Viscosity increases or gel forms (Allyl groups may participate in crosslinking or fail to inhibit styrene radical propagation).

Toxicology & Safety Profile
  • DPPD:

    • Sensitization: Known skin sensitizer (Category 1).

    • Systemic: Generally low acute toxicity, but chronic exposure affects the liver and kidneys.

    • Metabolism: Hydroxylated to phenolic metabolites and excreted as glucuronides.

  • This compound:

    • Alert: As an N-substituted aniline derivative, it carries a structural alert for genotoxicity (Ames positive potential) and methemoglobinemia.

    • Reactivity: The allyl groups are alkylating agents in potentia (epoxide formation via metabolic oxidation), posing a higher theoretical risk of DNA adduct formation compared to the stable phenyl rings of DPPD.

References
  • National Toxicology Program (NTP). (1992). N,N'-Diphenyl-p-phenylenediamine: Chemical Repository Database.[2][3] Research Triangle Park, NC. Link

  • European Patent Office. (2020). Semiconductor Device and Laminate using N,N'-diallyl-p-phenylenediamine (Nonflex TP). EP 3467069 B1. Link

  • Sigma-Aldrich. (2024). Product Specification: N1,N1-Diallylbenzene-1,4-diamine (CAS 74332-66-4).Link

  • BenchChem. (2025). Comparative Analysis of p-Phenylenediamine Derivatives: Toxicity and Activity.Link

  • Palinski, W., et al. (1994).[4] "Antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) inhibits atherosclerosis in apoE-deficient mice."[4] Arteriosclerosis and Thrombosis, 14(4), 605-616. Link

Sources

Safety Operating Guide

N1,N1-Diallyl-1,4-benzenediamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N1,N1-Diallyl-1,4-benzenediamine Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: This guide defines the critical safety and logistical protocols for the containment, handling, and final disposal of This compound . Due to its classification as a substituted phenylenediamine, this compound poses significant acute toxicity and aquatic hazard risks.

Core Directive: This material must never be disposed of via municipal wastewater systems (sink) or standard trash. It requires thermal destruction in a permitted hazardous waste incinerator.

Chemical Identification:

Parameter Detail
Chemical Name This compound
Synonyms N,N-Diallyl-p-phenylenediamine; 4-Amino-N,N-diallylaniline
CAS Number 74332-66-4
Molecular Formula C₁₂H₁₆N₂

| Waste Classification | Hazardous (Toxic, Environmentally Hazardous) |[1]

Hazard Profile & Risk Assessment

Effective disposal begins with accurate hazard identification. While specific data for the diallyl variant is less common than its diethyl or dimethyl analogs, it shares the high-risk profile of the p-phenylenediamine class.

Likely GHS Classifications (Derived from Structural Analogs):

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral/Dermal/Inhalation) Category 3Toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
Skin Sensitization Category 1May cause an allergic skin reaction.[2][3][4]
Aquatic Toxicity Category 1Very toxic to aquatic life with long-lasting effects.[2][3]
Eye Damage/Irritation Category 2ACauses serious eye irritation.

Critical Incompatibilities:

  • Strong Oxidizers: Reaction may be vigorous and evolve toxic fumes (NOx).

  • Acids/Acid Chlorides: Exothermic reaction; formation of salts.

  • Radical Initiators: The allyl groups are susceptible to polymerization; avoid contact with initiators (peroxides) in waste containers to prevent uncontrolled heating.

Pre-Disposal Handling & Segregation

Before the waste leaves your bench, it must be stabilized and segregated to prevent cross-reactivity.

Step 1: Waste Segregation
  • Do Not Mix With: Oxidizing agents (e.g., Nitric acid, Peroxides), Strong Acids, or Halogenated solvents (unless the specific waste stream allows).

  • Designated Stream: Segregate into "Organic Waste - Toxic/Amine" . If the compound is in a pure solid state, keep it separate from liquid solvent waste if possible to lower disposal costs.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred if light sensitive).

  • Closure: Vented caps are recommended if there is any risk of slow reaction/off-gassing, though standard screw caps suffice for stable solutions.

Step 3: Labeling

Every container must be labeled immediately upon creation of the waste.

  • Label Text: "HAZARDOUS WASTE - this compound"

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard[3]

Core Disposal Protocol

This workflow describes the path from the laboratory bench to final destruction.

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
  • Containment: Place the solid material into a wide-mouth HDPE jar.

  • Contaminated Debris: Place gloves, weigh boats, and paper towels used in handling into a separate clear hazardous waste bag (4-6 mil thickness).

  • Sealing: Double-bag the debris. Seal the HDPE jar tightly with parafilm or tape to prevent dust release.

  • Disposal Path: Hand over to EHS for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste container.

  • Transfer: Pour into the "Organic Waste - Toxic" carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Triple rinse the original flask with a compatible solvent and add the rinsate to the waste container.

  • Disposal Path: Hand over to EHS for Fuel Blending/Incineration .

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Deface Label: Cross out the original label and write "TRIPLE RINSED".

  • Disposal: Dispose of the rinsate as hazardous waste (Scenario B). The glass bottle can often be discarded as glass waste or recycled, depending on local institutional policy.

Visualized Disposal Workflow

The following decision tree illustrates the logical flow for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, spill debris) StateCheck->Solid Liquid Liquid Waste (Solutions, mother liquor) StateCheck->Liquid Segregation Segregation Check: Isolate from Oxidizers & Acids Solid->Segregation Liquid->Segregation SolidPack Pack in HDPE Jar or Double-Bag (Debris) Segregation->SolidPack If Solid LiquidPack Collect in Compatible Solvent Carboy (Leave Headspace) Segregation->LiquidPack If Liquid Labeling Label: 'Hazardous Waste - Toxic' Add CAS: 74332-66-4 SolidPack->Labeling LiquidPack->Labeling FinalDisp Hand over to EHS/Waste Mgmt Labeling->FinalDisp Destruction Final Destruction: High-Temp Incineration w/ Scrubber FinalDisp->Destruction

Figure 1: Decision tree for the safe segregation and disposal of this compound waste.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and environmental release.[5][6]

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double gloving recommended) , lab coat, and safety goggles. If powder is spilled, use a NIOSH N95/P100 respirator to avoid inhalation.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.

    • Liquids: Surround with absorbent pads or vermiculite.[7]

  • Cleanup: Scoop material into a waste container. Do not dry sweep dust.[5] Clean the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (Scenario A).

References

  • US EPA. (2024). Hazardous Waste Management of Aromatic Amines. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 1,4-Benzenediamine Derivatives. National Library of Medicine. Retrieved February 25, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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N1,N1-Diallyl-1,4-benzenediamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.